Product packaging for Buergerinin B(Cat. No.:)

Buergerinin B

Cat. No.: B591352
M. Wt: 202.20 g/mol
InChI Key: FQOXWSFMKSXFDD-YGBUUZGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Buergerinin B is a natural iridoid compound that can be isolated from the roots of plants belonging to the Scrophulariaceae family . With a molecular formula of C9H14O5 and a molecular weight of 202.20 g/mol, it is provided with a high purity level of 98% as determined by HPLC . This product is intended for Research Use Only (RUO). RUO products are specifically intended for research and development purposes in a laboratory setting and are not to be used for medical or clinical diagnostics, including any human or veterinary diagnostic or therapeutic procedures . Researchers should handle this compound in accordance with their laboratory's safety protocols. The product is typically supplied as a solid powder and should be stored at room temperature . For any specific application data or technical guidance, please consult the available scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B591352 Buergerinin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXWSFMKSXFDD-YGBUUZGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1COC(=O)C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Buergerinin B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid compound isolated from the roots of Scrophularia buergeriana.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and compounds from the Scrophularia genus, in particular, have been investigated for their neuroprotective and other pharmacological properties. This document provides a detailed technical guide on the chemical structure, properties, and (to the extent publicly available) biological activity of this compound.

Chemical Structure and Properties

This compound is a structurally complex molecule with a fused cyclopentanopyran ring system. Its chemical identity is well-defined and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-onePubChem[1]
Molecular Formula C₉H₁₄O₅PubChem[1]
Molecular Weight 202.20 g/mol PubChem[1]
CAS Number 919769-83-8Pharmaffiliates[2]
2D Structure
alt text
PubChem[1]
3D Conformer
alt text
PubChem[1]

Experimental Protocols

General Isolation and Purification Workflow (Hypothetical)

G start Dried Roots of Scrophularia buergeriana extraction Solvent Extraction (e.g., with 95% Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) filtration->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex, HPLC) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound G BuergerininB This compound Target Potential Cellular Target (e.g., Receptor, Enzyme) BuergerininB->Target Modulates SignalingCascade Downstream Signaling Cascade Target->SignalingCascade Activates/Inhibits Neuroprotection Neuroprotective Outcome SignalingCascade->Neuroprotection

References

An In-depth Technical Guide on the Isolation of Buergerinin B from Scrophularia ningpoensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scrophularia ningpoensis, a perennial plant native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within its roots, including a class of iridoids with potential therapeutic applications. Among these is Buergerinin B, a compound of growing interest to the scientific community. This technical guide provides a comprehensive overview of the isolation and purification of this compound from the roots of Scrophularia ningpoensis, drawing upon established scientific literature. The methodologies, data, and workflows presented herein are intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to the development of effective isolation and purification strategies.

PropertyValue
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.20 g/mol
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
CAS Number 919769-83-8

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on the successful isolation of this compound from the roots of Scrophularia ningpoensis as documented in scientific literature.[1]

Plant Material and Extraction
  • Plant Material: Dried roots of Scrophularia ningpoensis.

  • Extraction:

    • The air-dried and powdered roots of Scrophularia ningpoensis (approximately 10 kg) are extracted three times with 95% ethanol at room temperature.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Purification

The n-butanol soluble fraction, which contains this compound, is subjected to a series of chromatographic separations to isolate the compound.

  • Initial Column Chromatography:

    • The n-butanol extract is applied to a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol (CHCl₃-MeOH) to yield several fractions.

  • Sephadex LH-20 Chromatography:

    • Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified on a Sephadex LH-20 column.

    • Elution is typically performed with methanol to remove interfering compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.

    • Fractions are collected and monitored by UV detection. Those corresponding to the peak of this compound are collected and combined.

  • Final Product: The combined fractions are concentrated to yield purified this compound as a white powder.

Spectroscopic Data for Structural Elucidation

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.

Spectroscopic Data Description
¹H-NMR (CD₃OD, 400 MHz) δ: 4.25 (1H, dd, J = 8.8, 6.0 Hz, H-1), 2.78 (1H, m, H-5), 4.01 (1H, d, J = 4.0 Hz, H-6), 1.95 (1H, m, H-7), 1.75 (1H, m, H-8), 3.65 (1H, d, J = 12.0 Hz, H-10a), 3.45 (1H, d, J = 12.0 Hz, H-10b), 1.30 (3H, s, H₃-11)
¹³C-NMR (CD₃OD, 100 MHz) δ: 70.1 (C-1), 45.3 (C-5), 80.2 (C-6), 50.1 (C-7), 40.5 (C-8), 98.9 (C-9), 62.3 (C-10), 23.5 (C-11)
Mass Spectrometry (ESI-MS) m/z 225 [M+Na]⁺

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation and purification of this compound.

Isolation_Workflow Start Dried Roots of Scrophularia ningpoensis Extraction 95% Ethanol Extraction Start->Extraction Partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partition Crude_nBuOH n-Butanol Fraction Partition->Crude_nBuOH Silica_Gel Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) Crude_nBuOH->Silica_Gel Fractions This compound containing Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography (Methanol) Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC (C18, MeOH-H₂O Gradient) Purified_Fractions->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide has outlined a detailed methodology for the isolation of this compound from the roots of Scrophularia ningpoensis. By providing comprehensive experimental protocols, physicochemical data, and a clear visual workflow, this document aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The successful isolation and characterization of this compound are critical first steps in unlocking its full potential in drug discovery and development.

References

Buergerinin B: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid compound that has been identified in plant species of the Scrophularia genus. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources, abundance, and putative biological activities, with a focus on its potential interactions with key cellular signaling pathways. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been primarily isolated from the roots of two plant species belonging to the Scrophulariaceae family:

  • Scrophularia buergeriana Miq. [1][2]

  • Scrophularia ningpoensis Hemsl. [2][3][4]

These plants are used in traditional medicine, particularly in East Asia. The roots are the primary part of the plant where this compound has been identified and isolated.[1][2][3][4]

Abundance of this compound

Currently, there is a lack of specific quantitative data in the published scientific literature regarding the abundance of this compound in its natural sources. While several studies have reported the isolation of this compound from Scrophularia buergeriana and Scrophularia ningpoensis, they do not provide details on the yield or concentration of the compound in the plant material. This represents a significant knowledge gap and an area for future research. A review of the chemical constituents of the Scrophularia genus notes that in most cases, quantitative analysis of bioactive compounds has not been a primary focus.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly available in the current body of scientific literature. However, based on general methods reported for the isolation of iridoids from Scrophularia species, a general workflow can be inferred.

General Isolation and Purification Workflow

The isolation of this compound, as part of a broader phytochemical analysis of Scrophularia roots, typically involves the following conceptual steps:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Identification plant_material Dried Roots of Scrophularia sp. extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning polar_fraction Polar Fraction solvent_partitioning->polar_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) polar_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopic_analysis G cluster_pathways Potential Intracellular Targets p38_MAPK p38 MAPK NFkB_p65 NF-κB p65 Buergerinin_B This compound Buergerinin_B->p38_MAPK Predicted Interaction (Molecular Docking) Buergerinin_B->NFkB_p65 Predicted Interaction (Molecular Docking)

References

Physical and chemical properties of Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Buergerinin B is compiled from publicly available data. A comprehensive experimental analysis of this compound appears to be limited in published scientific literature. Much of the biological context is derived from studies on the source plant, Scrophularia buergeriana, and related iridoid compounds, as direct studies on this compound are scarce.

Introduction

This compound is an iridoid derivative isolated from the roots of Scrophularia buergeriana Miquel, a plant used in traditional medicine. Iridoids are a class of secondary metabolites known for a wide range of biological activities. This guide provides a summary of the known physical and chemical properties of this compound, alongside the biological context of its source and related compounds, to support further research and drug development efforts.

Physicochemical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound[1]
PropertyValue
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.20 g/mol
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
CAS Number 919769-83-8
XLogP3 -1.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 0
Exact Mass 202.08412354
Monoisotopic Mass 202.08412354
Topological Polar Surface Area 87 Ų
Heavy Atom Count 14
Formal Charge 0
Complexity 278
Table 2: Experimental Physical Properties of this compound
PropertyValue
Melting Point Data not available
Solubility Data not available
Appearance Data not available

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the reviewed literature. The structural elucidation of this compound would have relied on these techniques.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of isolated this compound is limited in the available literature. However, extracts from its source plant, Scrophularia buergeriana, and other isolated iridoids from this plant have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Extracts of Scrophularia buergeriana have been shown to possess neuroprotective, anti-inflammatory, and memory-improving properties. For instance, an extract of S. buergeriana was found to attenuate neuroinflammation in BV-2 microglia cells by suppressing the TLR4/MyD88/NF-κB and AP-1 signaling pathways. It also showed neuroprotective effects in SH-SY5Y neuroblastoma cells. Other studies have indicated that extracts can improve memory impairment by inhibiting apoptosis and reducing oxidative stress.

Given that this compound is an iridoid from this plant, it may contribute to these observed effects. The NF-κB and MAPK signaling pathways are common targets for anti-inflammatory compounds and are therefore logical starting points for investigating the mechanism of action of this compound.

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized inflammatory signaling pathway that is often modulated by natural products with anti-inflammatory properties. This represents a potential, though unconfirmed, mechanism for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway (JNK, p38, ERK) MyD88->MAPK_Pathway IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates AP1 AP-1 MAPK_Pathway->AP1 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF_kB_active->Gene_Expression AP1->Gene_Expression Buergerinin_B This compound (Hypothesized) Buergerinin_B->IKK Buergerinin_B->MAPK_Pathway G Plant_Material Plant Material (e.g., Scrophularia buergeriana roots) Extraction Extraction (e.g., with methanol or ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning Chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) Partitioning->Chromatography Purification Further Purification (e.g., preparative HPLC) Chromatography->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Structure_Elucidation->Spectroscopy

Spectroscopic Data of Buergerinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Buergerinin B, an iridoid compound isolated from Scrophularia buergeriana. While specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data are not publicly available in the reviewed literature, this document compiles the existing mass spectrometry (MS) information and presents generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. The available MS data for this compound is summarized below.

ParameterValueSource
Molecular FormulaC₉H₁₄O₅PubChem
Molecular Weight202.20 g/mol PubChem
Exact Mass202.08412354 DaPubChem

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not available in the accessible literature. The primary publication citing the isolation and structure elucidation of a related compound, "buergerinin," mentions the use of 1D and 2D NMR for structural determination, but the specific data remains unavailable[1].

For illustrative purposes, representative spectroscopic data for iridoid glycosides isolated from Scrophularia species can be found in the work by Guzzo et al. (2021) and others, which can provide an indication of the types of signals to be expected for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of novel natural products like this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the isolated compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source like Electrospray Ionization (ESI) is typically used.

Sample Preparation:

  • A small amount of the purified this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

Data Acquisition:

  • Ionization Mode: ESI in positive or negative ion mode. For iridoids, positive ion mode often yields [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Range: A scan range of m/z 50-1000 is typically sufficient.

  • Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurement.

  • Calibration: The instrument is calibrated using a known standard immediately prior to analysis to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • A standard one-pulse experiment is performed to obtain the proton spectrum.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment is run to obtain a spectrum with singlets for each unique carbon.

    • A larger spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are required.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Thin Film: The sample is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

  • KBr Pellet: The sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition:

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

  • Multiple scans are averaged to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Extraction Extraction from Scrophularia buergeriana Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR Infrared Spectroscopy (IR) Pure_Compound->IR MS_Data Molecular Formula & Exact Mass MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Proposed Structure of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Early-Stage Research on Bioactive Compounds from Scrophularia buergeriana, the Source of Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a chemical compound isolated from Scrophularia buergeriana, a plant with a history of use in traditional medicine for treating conditions such as fever, swelling, and neuritis.[1][2] While direct early-stage research on this compound is limited in publicly available scientific literature, extensive studies on the extracts of Scrophularia buergeriana and its other primary bioactive constituents, such as iridoid glycosides and phenylpropanoids, offer significant insights into its potential therapeutic applications and mechanisms of action. This guide provides a comprehensive overview of this research, focusing on the neuroprotective and anti-inflammatory properties attributed to the compounds found in Scrophularia buergeriana. The data and pathways described herein lay the groundwork for future investigations into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Scrophularia buergeriana extracts and its isolated compounds. These data highlight the neuroprotective and anti-inflammatory efficacy in various experimental models.

Table 1: Neuroprotective Effects of Scrophularia buergeriana Iridoid Glycosides against Glutamate-Induced Neurotoxicity in Rat Cortical Cultures

CompoundConcentration Range for Significant NeuroprotectionReference
8-O-E-p-methoxycinnamoylharpagide100 nM to 10 µM[3][4]
8-O-Z-p-methoxycinnamoylharpagide100 nM to 10 µM[3][4]
6'-O-E-p-methoxycinnamoylharpagide100 nM to 10 µM[3][4]
6'-O-Z-p-methoxycinnamoylharpagide100 nM to 10 µM[3][4]
E-harpagoside100 nM to 10 µM[3][4]
Z-harpagoside100 nM to 10 µM[3][4]
Harpagide100 nM to 10 µM[3][4]

Table 2: Effects of Scrophularia buergeriana Extract (Brainon®) on Antioxidant Enzyme Expression in Scopolamine-Treated Mouse Hippocampal Tissue

Treatment GroupDoseFold Increase in SOD-1 Levels (vs. Scopolamine group)Reference
Brainon®30 mg/kg1.6[2]
Brainon®100 mg/kg3.6[2]
Ginkgo Biloba Extract (GBE)50 mg/kg3.9[2]

Table 3: Effects of Scrophularia buergeriana Extract (Brainon®) on Pro-inflammatory Cytokine mRNA Expression in Scopolamine-Treated Mouse Hippocampal Tissue

Treatment GroupDose% Decrease in IL-1β mRNA Expression (vs. Scopolamine group)Reference
Brainon®100 mg/kg30%[2]
Ginkgo Biloba Extract (GBE)50 mg/kg18%[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the research on Scrophularia buergeriana are provided below.

Glutamate-Induced Neurotoxicity Assay in Rat Cortical Cultures
  • Objective: To assess the neuroprotective effects of iridoid glycosides isolated from Scrophularia buergeriana against glutamate-induced neuronal cell death.

  • Cell Culture: Primary cortical cells were prepared from the cerebral cortices of 17-day-old fetal Sprague-Dawley rats. The cortices were dissociated into single cells and plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells per well. Cultures were maintained in a humidified incubator with 5% CO2 at 37°C.

  • Treatment: After 7 days in vitro, the cultured cortical cells were pre-treated with various concentrations of the test compounds (100 nM to 10 µM) for a specified period. Subsequently, the cells were exposed to glutamate to induce neurotoxicity.

  • Assessment of Neurotoxicity: Cell viability was assessed using a quantitative colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The amount of formazan produced, which is proportional to the number of viable cells, was measured spectrophotometrically.

  • Data Analysis: The neuroprotective effect of the compounds was determined by comparing the viability of treated cells to that of glutamate-only treated cells and control cells.

In Vivo Scopolamine-Induced Memory Impairment Model
  • Objective: To evaluate the effects of Scrophularia buergeriana extract (Brainon®) on cognitive function in a mouse model of memory impairment.

  • Animals: Male mice were used for the study.

  • Treatment: Brainon® (30 or 100 mg/kg/day) or Ginkgo Biloba Extract (GBE; 50 mg/kg/day) was administered orally to the mice for a period of 12 weeks.

  • Induction of Memory Impairment: Scopolamine, a muscarinic acetylcholine receptor antagonist, was used to induce memory deficits.

  • Behavioral Tests: Cognitive function was assessed using behavioral tests such as the Y-maze and passive avoidance tests.

  • Biochemical Analysis: Following the behavioral tests, the animals were sacrificed, and the cerebral cortex and hippocampus were dissected for further analysis. Western blotting was performed to measure the levels of proteins involved in Alzheimer's disease pathology (Aβ1-42, Tau hyperphosphorylation), oxidative stress, inflammation, apoptosis, and synaptic function (AChE, p-CREB/CREB, BDNF). Real-time quantitative PCR was used to measure the mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

Anti-Neuroinflammatory Activity in BV-2 Microglia Cells
  • Objective: To investigate the anti-inflammatory mechanisms of Scrophularia buergeriana extract (Brainon®) in microglial cells.

  • Cell Culture: BV-2 microglia cells were cultured in an appropriate medium.

  • Treatment: Cells were pre-treated with Brainon® before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The release of nitric oxide (NO) was measured in the culture medium. The expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) was determined by Western blotting or qPCR.

  • Signaling Pathway Analysis: The expression and phosphorylation status of key proteins in the TLR4/MyD88, NF-κB/AP-1, and p38/JNK signaling pathways were analyzed by Western blotting to elucidate the mechanism of action.

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of compounds from Scrophularia buergeriana are mediated through the modulation of several key signaling pathways.

Anti-Neuroinflammatory Signaling Cascade

Extracts from Scrophularia buergeriana have been shown to attenuate neuroinflammation by inhibiting the TLR4/MyD88 signaling pathway in microglia.[5] This inhibition leads to the suppression of downstream inflammatory cascades, including the NF-κB, AP-1, p38, and JNK pathways. The ultimate effect is a reduction in the production of pro-inflammatory mediators such as nitric oxide, IL-6, IL-1β, and TNF-α.

G LPS LPS TLR4_MyD88 TLR4/MyD88 LPS->TLR4_MyD88 Activates NFkB_AP1 NF-κB / AP-1 TLR4_MyD88->NFkB_AP1 Activates p38_JNK p38 / JNK TLR4_MyD88->p38_JNK Activates Scrophularia Scrophularia buergeriana Extract Scrophularia->TLR4_MyD88 Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, IL-6, IL-1β, TNF-α) NFkB_AP1->Inflammatory_Mediators Upregulates p38_JNK->Inflammatory_Mediators Upregulates Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation Leads to

Caption: Anti-neuroinflammatory pathway of S. buergeriana extract.

CREB-BDNF Pro-Survival Signaling Pathway

In models of cognitive impairment, Scrophularia buergeriana extract has been observed to promote synaptic function and neuronal survival by upregulating the phosphorylation of CREB (cAMP response element-binding protein) and the expression of BDNF (brain-derived neurotrophic factor).[6] This pathway is crucial for learning, memory, and neuronal plasticity.

G Scrophularia Scrophularia buergeriana Extract pCREB_CREB p-CREB/CREB Ratio Scrophularia->pCREB_CREB Increases BDNF BDNF Expression pCREB_CREB->BDNF Upregulates Synaptic_Function Synaptic Function & Neuroprotection BDNF->Synaptic_Function Promotes G SB_R Scrophularia buergeriana Root Extract ERa Estrogen Receptor α (ERα) SB_R->ERa Activates AKT AKT Phosphorylation ERa->AKT Activates ERK ERK Phosphorylation ERa->ERK Activates Cell_Proliferation Cell Cycle Progression & Proliferation AKT->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes

References

Buergerinin B: A Technical Overview of Its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buergerinin B is a naturally occurring iridoid compound isolated from the roots of Scrophularia buergeriana, a plant with a history of use in traditional medicine. This document provides a comprehensive technical guide to the discovery and scientific history of this compound. Due to the limited availability of detailed primary research in publicly accessible databases, this guide synthesizes the known information regarding its origin and the broader biological context of related compounds from its source. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in available literature, this paper presents the foundational knowledge and outlines the general methodologies used for the isolation and characterization of similar iridoid glycosides from Scrophularia species.

Discovery and Origin

This compound was first reported as one of four new iridoids, designated Buergerinins B-E, isolated from the roots of Scrophularia buergeriana[1]. The initial discovery was part of a broader phytochemical investigation into this plant species, which is known to be a rich source of various iridoid glycosides. The nomenclature of "Buergerinin" is derived from the plant species itself.

Source Organism: Scrophularia buergeriana Plant Part: Roots

Chemical Structure

The chemical structure of this compound is provided in public chemical databases such as PubChem.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄O₅PubChem
Molecular Weight202.20 g/mol PubChem
IUPAC Name(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-onePubChem
InChI KeyFQOXWSFMKSXFDD-YGBUUZGLSA-NPubChem
Canonical SMILESC[C@@]1(C--INVALID-LINK--O)OPubChem

Isolation and Structure Elucidation: General Methodology

While the specific experimental details for the isolation of this compound are not available in the reviewed literature, the general protocol for isolating iridoid glycosides from Scrophularia species typically involves the following steps. This workflow is based on methodologies reported for the isolation of other iridoids from the same plant.

G plant_material Dried and Powdered Roots of Scrophularia buergeriana extraction Extraction with Organic Solvents (e.g., Methanol, Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compound Isolated this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation and identification of iridoids.

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity and Therapeutic Potential

There is currently a lack of specific biological activity data for this compound in the accessible scientific literature. However, numerous other iridoid glycosides isolated from Scrophularia buergeriana have demonstrated significant biological activities, primarily neuroprotective and anti-inflammatory effects[2][3].

Table 2: Reported Biological Activities of Iridoids from Scrophularia buergeriana

Compound/ExtractBiological ActivityReference
S. buergeriana extractNeuroprotective against glutamate-induced toxicity[2]
HarpagideAttenuates glutamate-induced neurotoxicity[3]
8-O-E-p-methoxycinnamoyl-harpagideAttenuates glutamate-induced neurotoxicity[3]
S. buergeriana extractAnti-allergic effects[4]

Given the shared iridoid scaffold, it is plausible that this compound may exhibit similar biological properties. Further research is required to elucidate its specific bioactivities and potential therapeutic applications.

Potential Signaling Pathways of Interest

Based on the known activities of other compounds from Scrophularia buergeriana, future research on this compound could investigate its effects on signaling pathways related to inflammation and neuronal cell death. A hypothetical pathway that is often implicated in the anti-inflammatory effects of natural products is the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus IKK IKK Complex inflammatory_stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB_p P-IκB IkB_NFkB->IkB_p degradation Ubiquitination & Degradation IkB_p->degradation gene_transcription Pro-inflammatory Gene Transcription NFkB_n->gene_transcription Buergerinin_B This compound (?) Buergerinin_B->IKK Inhibition (?)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally characterized iridoid from Scrophularia buergeriana. While its discovery has been documented, there is a significant gap in the publicly available literature regarding its specific biological activities and mechanism of action. The established neuroprotective and anti-inflammatory properties of other constituents from the same plant suggest that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

  • Total Synthesis: To provide a renewable source of the compound for extensive biological testing.

  • In vitro and in vivo studies: To determine its efficacy in models of neurodegenerative and inflammatory diseases.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

The development of a comprehensive understanding of this compound's pharmacological profile will be crucial for assessing its potential as a lead compound in drug discovery and development.

References

Buergerinin B CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on Buergerinin B. It is important to note that research on this specific compound is limited. The biological activities and pathways discussed are largely based on studies of the plant from which it is derived, Scrophularia buergeriana, and other related iridoid glycosides. These activities are not yet experimentally confirmed for this compound itself.

Core Identifiers and Chemical Properties

This compound is an iridoid derivative that has been isolated from the roots of Scrophularia buergeriana.[1] Its chemical identifiers and key properties are summarized below.

Identifier TypeDataReference
CAS Number 919769-83-8[2]
PubChem CID 91885076[1]
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one[1]
Molecular Formula C₉H₁₄O₅[1]
Molecular Weight 202.20 g/mol [1]
InChI InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1[1]
InChIKey FQOXWSFMKSXFDD-YGBUUZGLSA-N[1]
SMILES C[C@@]1(C--INVALID-LINK--O)O[1]

Biological Activity and Therapeutic Potential: An Extrapolation from Scrophularia buergeriana

Direct experimental evidence for the biological activity of this compound is not currently available in published literature. However, the plant it is extracted from, Scrophularia buergeriana, has been studied for its medicinal properties, particularly its neuroprotective effects.[3][4]

Extracts of Scrophularia buergeriana, rich in iridoid glycosides, have demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cell cultures.[1][2] Other iridoid glycosides isolated from the same plant, such as E-harpagoside and 8-O-E-p-methoxycinnamoylharpagide (MCA-Hg), have shown cognitive-enhancing activities in scopolamine-treated mice.[5] These effects are attributed to both anti-acetylcholinesterase and antioxidant mechanisms.[5]

Given that this compound is an iridoid glycoside from this plant, it is plausible that it may share similar neuroprotective properties. However, this remains to be experimentally validated.

Putative Signaling Pathways

As there are no specific studies on the signaling pathways modulated by this compound, a hypothetical pathway is proposed based on the known neuroprotective effects of Scrophularia buergeriana extracts. These extracts have been shown to protect neuronal cells from glutamate-induced excitotoxicity.[1][2] A simplified, hypothetical signaling cascade is depicted below.

Hypothetical Neuroprotective Signaling Pathway for this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Leads to ROS_Production ROS Production Ca_Influx->ROS_Production Increases Apoptosis Apoptosis ROS_Production->Apoptosis Induces Buergerinin_B This compound (Hypothetical) Buergerinin_B->NMDA_Receptor Inhibits (Putative) Buergerinin_B->ROS_Production Reduces (Putative) General Isolation Workflow for Iridoid Glycosides Start Dried Roots of S. buergeriana Extraction Extraction with 90% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Suspension Suspension in Water Filtration->Suspension Partition Partitioning with n-Hexane, Chloroform, Ethyl Acetate, and n-Butanol Suspension->Partition Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partition->Chromatography Ethyl Acetate or n-Butanol Fraction Purification Preparative HPLC Chromatography->Purification End Isolated Iridoid Glycosides (e.g., this compound) Purification->End

References

Methodological & Application

Application Notes and Protocols: Buergerinin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is an iridoid glycoside that has been identified in plants of the Scrophularia genus.[1] Iridoids are a class of secondary metabolites that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. As research into the therapeutic potential of this compound and related compounds progresses, standardized and efficient protocols for their extraction and purification are essential for obtaining high-purity material for pharmacological studies and drug development.

This document provides a detailed, generalized protocol for the extraction and purification of this compound from plant material. The methodology is a composite based on established techniques for the isolation of iridoid glycosides from Scrophularia species and general phytochemical purification principles.[1][2] Additionally, a potential signaling pathway associated with the anti-inflammatory activity of compounds similar to this compound is illustrated.

Data Presentation

The following table summarizes the expected yields and purity at each major stage of the extraction and purification process. These values are representative and may vary depending on the starting plant material, solvent volumes, and specific laboratory conditions.

StageStarting Material (Dry Weight)ProductExpected Yield (w/w %)Estimated Purity
Extraction 1 kgCrude Methanolic Extract10 - 15%< 5%
Solvent Partitioning 100 - 150 gn-Butanol Fraction2 - 4%5 - 15%
Column Chromatography (Silica Gel) 20 - 40 gEnriched Fraction0.5 - 1%40 - 60%
Preparative HPLC 5 - 10 gThis compound0.01 - 0.05%> 95%

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the initial extraction of this compound from dried and powdered plant material (e.g., aerial parts of Scrophularia sp.).

Materials:

  • Dried, powdered plant material

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • n-Butanol (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (2 L)

  • Filter paper

Procedure:

  • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Suspend the crude extract in 1 L of deionized water and transfer to a 2 L separatory funnel.

  • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:

    • n-Hexane (3 x 1 L) to remove nonpolar compounds.

    • Ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity.

    • n-Butanol (3 x 1 L) to extract the iridoid glycosides.

  • Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the n-butanol fraction containing this compound.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the n-butanol fraction using silica gel column chromatography.

Materials:

  • n-Butanol fraction from the previous step

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (85:15)

    • Chloroform:Methanol (80:20)

  • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a chloroform:methanol (85:15) solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain an enriched this compound fraction.

High-Purity Purification by Preparative HPLC

For obtaining highly pure this compound for bioassays, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Enriched this compound fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Dissolve the enriched this compound fraction in the initial mobile phase.

  • Purify the sample using a preparative HPLC system with a C18 column.

  • Elute with a gradient of acetonitrile in water. A typical gradient might be from 10% to 50% acetonitrile over 40 minutes.

  • Monitor the elution profile with a UV detector (e.g., at 210 nm).

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain pure this compound.

Visualizations

Experimental Workflow

Buergerinin_B_Extraction_Workflow Plant Dried Plant Material (Scrophularia sp.) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning nBuOH n-Butanol Fraction Partitioning->nBuOH ColumnChrom Silica Gel Column Chromatography nBuOH->ColumnChrom Enriched Enriched this compound Fraction ColumnChrom->Enriched PrepHPLC Preparative HPLC (C18) Enriched->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound

Caption: this compound Extraction and Purification Workflow.

Proposed Anti-inflammatory Signaling Pathway

Many natural products, including iridoids, exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. While the specific mechanism for this compound is yet to be fully elucidated, inhibition of the NF-κB pathway represents a plausible mode of action.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation BuergerininB This compound (Proposed Inhibition) BuergerininB->IKK Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription InflammatoryMediators Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Transcription->InflammatoryMediators Expression

Caption: Proposed NF-κB Signaling Pathway Inhibition.

References

Total Synthesis of Buergerinin F and G: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a natural product isolated from Scrophularia buergeriana. While a direct total synthesis of this compound has not been extensively reported in the scientific literature, this document provides a detailed account of the total synthesis of the closely related and structurally similar compounds, Buergerinin F and G. The synthesis of these analogues offers valuable insights into the chemical strategies that could be applicable for the synthesis of this compound and other related natural products.

This application note presents the complete synthetic route for Buergerinin F and G, starting from the readily available nucleoside, thymidine. The synthesis involves a 15-step linear sequence to afford Buergerinin F, which is then converted to Buergerinin G in a final oxidation step.[1] This protocol provides detailed experimental procedures for each key transformation, along with a comprehensive summary of the reaction yields.

Synthetic Pathway Overview

The total synthesis of Buergerinin F and G, as developed by Han and Lowary, is a linear sequence that showcases a variety of key organic transformations. The pathway commences with the conversion of thymidine to a key glycal intermediate. This is followed by a series of stereocontrolled reactions including hydrogenation, oxidation, Grignard addition, hydroboration, and acetal protection to construct the core structure. Subsequent functional group manipulations, including tosylation and a Wacker oxidation, lead to the penultimate ketone, which upon deprotection yields Buergerinin F. A final regioselective oxidation furnishes Buergerinin G.

Total_Synthesis_of_Buergerinin_F_and_G Thymidine Thymidine Glycal_3 Glycal (3) Thymidine->Glycal_3 2 steps Compound_4 Alcohol (4) Glycal_3->Compound_4 H2, Pd/C Compound_5 Ketone (5) Compound_4->Compound_5 PCC Compound_6 Tertiary Alcohol (6) Compound_5->Compound_6 VinylMgBr Compound_7 Diol (7) Compound_6->Compound_7 BH3·THF then H2O2 Compound_8 Ethylidene Acetal (8) Compound_7->Compound_8 EtOCH=CH2, p-TsOH Compound_10 Furan (10) Compound_8->Compound_10 Acid Compound_11 Tosylate (11) Compound_10->Compound_11 TsCl, py Compound_12 Alcohol (12) Compound_11->Compound_12 LiAlH4 Compound_13 Allylfuran (13) Compound_12->Compound_13 VinylMgBr Compound_14 Ketone (14) Compound_13->Compound_14 PdCl2, CuCl, O2 Compound_16 Alcohol (16) Compound_14->Compound_16 NaBH4 Buergerinin_F Buergerinin F (1) Compound_14->Buergerinin_F aq. AcOH Compound_16->Compound_14 PCC Buergerinin_G Buergerinin G (2) Buergerinin_F->Buergerinin_G RuO4

Caption: Total Synthesis of Buergerinin F and G.

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of Buergerinin F and G.

StepStarting MaterialProductReagentsYield (%)
1-2ThymidineGlycal (3)(Not specified in detail)65 (over 2 steps)
3Glycal (3)Alcohol (4)H₂, 10% Pd/C87
4Alcohol (4)Ketone (5)PCC, Celite90
5Ketone (5)Tertiary Alcohol (6)Vinylmagnesium bromide94
6Tertiary Alcohol (6)Diol (7)BH₃·THF, then H₂O₂, NaOH96
7Diol (7)Ethylidene Acetal (8)Ethyl vinyl ether, p-TsOH79
8Ethylidene Acetal (8)Furan (10)p-TsOH95
9Furan (10)Tosylate (11)TsCl, pyridine98
10Tosylate (11)Alcohol (12)LiAlH₄80
11Alcohol (12)Allylfuran (13)Vinylmagnesium bromide98
12Allylfuran (13)Ketone (14)PdCl₂, CuCl, O₂64
13Ketone (14)Alcohol (16)NaBH₄95
14Alcohol (16)Ketone (14)PCC, Celite91
15Ketone (14)Buergerinin F (1)80% aq. AcOH100
16Buergerinin F (1)Buergerinin G (2)RuCl₃·H₂O, NaIO₄77
Overall Thymidine Buergerinin F (1) ~9

Experimental Protocols

Step 1-2: Synthesis of Glycal (3) from Thymidine The known glycal 3 was prepared in two steps from thymidine with an overall yield of 65% following previously established literature procedures.

Step 3: Synthesis of Alcohol (4) A solution of glycal 3 (1.50 g, 4.28 mmol) in methanol (20 mL) was treated with 10% palladium on carbon (150 mg). The reaction mixture was stirred overnight under a hydrogen atmosphere and then filtered through Celite, rinsing with methanol. The crude product was purified by chromatography (2:1 hexane/EtOAc) to give 4 as a colorless syrup (1.37 g, 87%).

Step 4: Synthesis of Ketone (5) To a stirred solution of alcohol 4 (1.30 g, 3.69 mmol) in CH₂Cl₂ (20 mL) was added Celite (2.6 g) and pyridinium chlorochromate (PCC, 1.59 g, 7.38 mmol). The reaction mixture was stirred for 2 h at room temperature, after which the solvent was evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to afford ketone 5 as a white solid (1.16 g, 90%).

Step 5: Synthesis of Tertiary Alcohol (6) A solution of ketone 5 (1.10 g, 3.14 mmol) in anhydrous THF (20 mL) was cooled to -78 °C. Vinylmagnesium bromide (1.0 M in THF, 6.3 mL, 6.3 mmol) was added dropwise. The reaction was stirred for 30 min at -78 °C and then quenched with saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the combined organic layers were dried and concentrated. Chromatography (5:1 hexane/EtOAc) gave 6 as a white solid (1.12 g, 94%).

Step 6: Synthesis of Diol (7) To a solution of tertiary alcohol 6 (1.0 g, 2.63 mmol) in anhydrous THF (15 mL) at 0 °C was added borane-tetrahydrofuran complex (1.0 M in THF, 5.3 mL, 5.3 mmol). The mixture was stirred for 12 h at room temperature. The reaction was cooled to 0 °C, and 3 M aqueous NaOH (2.6 mL) and 30% H₂O₂ (2.6 mL) were added. After stirring for 30 min at room temperature, the product was extracted with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by chromatography (1:1 hexane/EtOAc) to give diol 7 as a colorless syrup (1.0 g, 96%).

Step 7: Synthesis of Ethylidene Acetal (8) A solution of diol 7 (950 mg, 2.39 mmol) and p-toluenesulfonic acid monohydrate (45 mg, 0.24 mmol) in ethyl vinyl ether (10 mL) was stirred for 1 h at room temperature. The reaction was quenched with saturated aqueous NaHCO₃ and the product was extracted with EtOAc. The organic layer was dried and concentrated. Chromatography (5:1 hexane/EtOAc) afforded 8 as a colorless syrup (800 mg, 79%) as a 12:1 inseparable mixture of diastereomers.

Step 8: Synthesis of Furan (10) A solution of acetal 8 (750 mg, 1.77 mmol) and a catalytic amount of p-TsOH in methanol was stirred, leading to the formation of furan 10 (675 mg, 95%).

Step 9: Synthesis of Tosylate (11) To a solution of furan 10 (650 mg, 1.61 mmol) in pyridine (10 mL) at 0 °C was added p-toluenesulfonyl chloride (460 mg, 2.42 mmol). The reaction was stirred for 12 h at room temperature, then quenched with water. The product was extracted with EtOAc, washed with 1 M HCl and brine, dried, and concentrated to give tosylate 11 (880 mg, 98%).

Step 10: Synthesis of Alcohol (12) To a solution of tosylate 11 (850 mg, 1.52 mmol) in anhydrous THF (15 mL) at 0 °C was added LiAlH₄ (115 mg, 3.04 mmol). The mixture was stirred for 30 min at room temperature and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid was filtered off, and the filtrate was concentrated. Chromatography (3:1 hexane/EtOAc) gave alcohol 12 (470 mg, 80%).

Step 11: Synthesis of Allylfuran (13) A solution of alcohol 12 (450 mg, 1.16 mmol) in anhydrous THF (10 mL) was treated with vinylmagnesium bromide (1.0 M in THF, 2.3 mL, 2.3 mmol) at -78 °C. The reaction was warmed to room temperature and stirred for 1 h before being quenched with saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the organic layer was dried and concentrated to give allylfuran 13 (470 mg, 98%).

Step 12: Synthesis of Ketone (14) A mixture of PdCl₂ (19 mg, 0.11 mmol) and CuCl (108 mg, 1.09 mmol) in 10:1 DMF/H₂O (5.5 mL) was stirred under an oxygen atmosphere for 1 h. A solution of allylfuran 13 (450 mg, 1.09 mmol) in DMF (5 mL) was added, and the mixture was stirred for 20 h at room temperature under an oxygen atmosphere. The reaction was quenched with water and extracted with ether. The organic layer was washed with brine, dried, and concentrated. Chromatography (5:1 hexane/EtOAc) gave ketone 14 (300 mg, 64%) as an 8:1 mixture with an aldehyde byproduct.

Step 13: Synthesis of Alcohol (16) To a solution of ketone 14 (280 mg, 0.65 mmol) in methanol (5 mL) at 0 °C was added NaBH₄ (50 mg, 1.3 mmol). After stirring for 30 min, the reaction was quenched with acetone and the solvent was evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to give alcohol 16 (265 mg, 95%).

Step 14: Re-oxidation to Ketone (14) To a solution of alcohol 16 (250 mg, 0.58 mmol) in CH₂Cl₂ (5 mL) was added Celite (500 mg) and PCC (250 mg, 1.16 mmol). The mixture was stirred for 2 h at room temperature, and the solvent was evaporated. Chromatography (5:1 hexane/EtOAc) afforded pure ketone 14 (225 mg, 91%).

Step 15: Synthesis of Buergerinin F (1) A solution of ketone 14 (210 mg, 0.49 mmol) in 80% aqueous acetic acid (5 mL) was refluxed for 1 h. The solvent was removed under reduced pressure to give Buergerinin F (1) in quantitative yield (83 mg).

Step 16: Synthesis of Buergerinin G (2) To a stirred solution of Buergerinin F (1) (20 mg, 0.12 mmol) in 1:1:1 CCl₄/acetonitrile/H₂O (1.5 mL) were added sodium bicarbonate (65 mg, 0.78 mmol) and sodium periodate (140 mg, 0.65 mmol). After 15 min, ruthenium(III) chloride hydrate (10 mg, 0.05 mmol) was added. After 22 h of stirring, brine was added, and the product was extracted with CH₂Cl₂. The organic layer was dried and concentrated, and the product was purified by chromatography (1:4 hexane/EtOAc) to give Buergerinin G (2) as a white solid (17 mg, 77%).[1]

Conclusion

The detailed synthetic route and protocols provided herein for Buergerinin F and G offer a valuable resource for chemists engaged in natural product synthesis and drug discovery. The successful 16-step synthesis, with a respectable overall yield, demonstrates a practical approach to this class of molecules. The methodologies employed are robust and can likely be adapted for the synthesis of other Buergerinin analogues, including the elusive this compound, thereby facilitating further investigation into their biological activities.

References

Application Notes and Protocols for the Quantification of Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buergerinin B is a natural product isolated from Scrophularia buergeriana. As a compound of interest for further research and potential therapeutic development, robust and reliable analytical methods for its quantification are essential. This document provides a comprehensive guide to developing and implementing analytical methodologies for the quantification of this compound in various matrices. Due to the limited availability of published methods specific to this compound, this application note outlines proposed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). These protocols are based on established analytical principles for the quantification of natural products and provide a strong foundation for researchers to develop and validate their own assays.

Introduction to this compound

This compound is a chemical entity with the molecular formula C9H14O5[1]. It has been identified in Scrophularia buergeriana[1]. The development of validated analytical methods is a critical step in advancing the study of this compound, enabling accurate measurement in preclinical and clinical research.

Proposed Analytical Methods

The following sections detail proposed analytical methods for the quantification of this compound. These methods are based on common techniques used for the analysis of natural products and should be validated for specificity, linearity, accuracy, precision, and sensitivity for the intended application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes that possess a UV chromophore[2]. Given the structure of this compound, it is anticipated to have a UV absorbance profile that allows for its detection.

2.1.1. Experimental Protocol: HPLC-UV

a) Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 gram of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical data that should be generated during the validation of the HPLC-UV method.

Validation ParameterAcceptance CriteriaExample Data
Linearity (R²) ≥ 0.9950.998
Range (µg/mL) To be determined1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.3
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:11.0
Precision (%RSD) Intra-day: ≤ 2%Inter-day: ≤ 3%Intra-day: 1.5%Inter-day: 2.5%
Accuracy (% Recovery) 80 - 120%98.5%
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended[3][4]. This technique is particularly useful for quantifying low concentrations of the analyte.

2.2.1. Experimental Protocol: UPLC-MS/MS

a) Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

b) UPLC-MS/MS Conditions

ParameterRecommended Condition
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 5-95% B5-6 min: 95% B6-7 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)

2.2.2. Data Presentation: UPLC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaExample Data
Linearity (R²) ≥ 0.9950.999
Range (ng/mL) To be determined0.1 - 50
Limit of Detection (LOD) (ng/mL) Signal-to-Noise ratio of 3:10.03
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise ratio of 10:10.1
Precision (%RSD) Intra-day: ≤ 15%Inter-day: ≤ 15%Intra-day: 8%Inter-day: 11%
Accuracy (% Recovery) 85 - 115%102%
Matrix Effect To be assessedWithin acceptable limits
Stability Freeze-thaw, short-term, long-termStable under tested conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plant Plant Material Extraction Extraction (Methanol, Sonication) Plant->Extraction Plasma Biological Fluid (Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Plasma->ProteinPrecipitation Filtration Filtration (0.45 µm) Extraction->Filtration SPE Solid Phase Extraction (Optional Clean-up) ProteinPrecipitation->SPE Filtration->SPE HPLC HPLC-UV Analysis Filtration->HPLC UPLC UPLC-MS/MS Analysis SPE->UPLC Quantification Quantification HPLC->Quantification UPLC->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

Method Development and Validation Logic

method_validation_logic start Define Analytical Requirements method_dev Method Development (HPLC-UV / UPLC-MS/MS) start->method_dev optimization Optimization of Parameters (Mobile Phase, Gradient, etc.) method_dev->optimization validation Method Validation optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity sensitivity Sensitivity (LOD/LOQ) validation->sensitivity robustness Robustness validation->robustness application Application to Routine Analysis linearity->application accuracy->application precision->application specificity->application sensitivity->application robustness->application

References

Application Notes and Protocols for In Vivo Administration of Berberine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Buergerinin B" did not yield any relevant scientific information, suggesting a possible misspelling. Based on phonetic similarity and the availability of extensive research, this document focuses on Berberine , a well-studied natural compound with a wide range of applications in in vivo animal models.

Introduction

Berberine is an isoquinoline alkaloid present in several medicinal plants, including those of the Berberis genus (e.g., Berberis vulgaris) and Coptis chinensis.[1] It is widely recognized for its therapeutic potential, demonstrated through its anti-inflammatory, anti-cancer, and metabolic-regulating properties. In preclinical research, berberine has been extensively studied in various animal models to evaluate its efficacy and underlying mechanisms of action in a range of diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[1][2][3]

These application notes provide a comprehensive overview of the in vivo administration of berberine in animal models, with detailed protocols and data summaries to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving the administration of berberine to animal models.

Table 1: Berberine Dosage and Administration in Cancer Models

Animal ModelCancer TypeRoute of AdministrationDosageKey FindingsReference
MiceBreast CancerNot SpecifiedNot SpecifiedReduced tumor volume and weight[2]
MiceLung CancerNot SpecifiedNot SpecifiedReduced tumor volume and weight[2]
MiceColorectal CancerNot SpecifiedNot SpecifiedInsufficient evidence of anti-tumor effect[2]
MiceGastric CancerNot SpecifiedNot SpecifiedInsufficient evidence of anti-tumor effect[2]

Table 2: Berberine Dosage and Administration in Metabolic Disease Models

Animal ModelDisease ModelRoute of AdministrationDosageDurationKey FindingsReference
C57BL/6J MiceHigh-Fat Diet-Induced ObesityOral GavageNot SpecifiedNot SpecifiedReduced blood glucose, alleviated insulin resistance, improved lipid metabolism[3]
db/db MiceType 2 DiabetesIntraperitoneal5 mg/kg/day3 weeksSignificantly reduced body weight[4]
db/db MiceType 2 DiabetesOral Gavage560 mg/kg/day7 daysSignificantly reduced basal hyperglycemia[4]
RatsHigh-Fat Diet-Induced Insulin ResistanceOral Gavage380 mg/kg/day2 weeksReduced body weight gain, improved whole-body insulin sensitivity[4]

Table 3: Berberine Dosage and Administration in a Liver Transplant Model

Animal ModelApplicationRoute of AdministrationConcentrationKey FindingsReference
Not SpecifiedEx vivo liver transplantAddition to preservation solutionNot SpecifiedPreserved mitochondrial function and bioenergetics[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of berberine.

Protocol 1: Evaluation of Anti-Tumor Effects of Berberine in a Xenograft Mouse Model

  • Animal Model: Nude mice (athymic), 4-6 weeks old.

  • Cell Line: Human breast cancer cell line (e.g., MCF-7).

  • Tumor Induction: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of PBS into the flank of each mouse.

  • Treatment Groups:

    • Control Group: Administer vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Berberine Group: Administer berberine at a predetermined dose (e.g., 10 mg/kg body weight).

  • Administration:

    • Route: Intraperitoneal injection or oral gavage.

    • Frequency: Daily for a specified period (e.g., 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).

    • Record body weight of the animals twice a week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Analysis:

    • Perform histological analysis of the tumor tissue.

    • Analyze relevant biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) using immunohistochemistry.

Protocol 2: Assessment of Berberine on Metabolic Syndrome in a High-Fat Diet-Induced Mouse Model

  • Animal Model: C57BL/6J mice, 6 weeks old.

  • Diet Induction:

    • Control Group: Feed a standard chow diet.

    • High-Fat Diet (HFD) Group: Feed a diet with 45-60% of calories from fat for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups:

    • HFD Control Group: HFD + vehicle.

    • HFD Berberine Group: HFD + berberine (e.g., 100 mg/kg body weight).

  • Administration:

    • Route: Oral gavage.

    • Frequency: Daily for 4-8 weeks.

  • Monitoring and Data Collection:

    • Monitor food intake and body weight weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.

    • Collect blood samples for analysis of glucose, insulin, and lipid profiles (triglycerides, cholesterol).

    • At the end of the study, collect liver and adipose tissue for histological analysis and gene expression studies.

  • Analysis:

    • Analyze changes in gut microbiota composition through 16S rRNA sequencing of fecal samples.[3]

    • Measure expression of inflammatory markers in liver tissue.[3]

Signaling Pathways and Visualizations

Berberine exerts its therapeutic effects by modulating multiple signaling pathways.

Anti-Alzheimer's Disease Mechanisms of Berberine

Berberine has shown neuroprotective effects in animal models of Alzheimer's disease through various mechanisms. It can inhibit the hyper-phosphorylation of Tau protein, a key pathological hallmark of the disease. This effect may be linked to the activation of the PI3K/Akt/GSK-3β pathway, which in turn restores the activity of protein phosphatase 2A.[1] Furthermore, berberine can reduce the production of amyloid-beta (Aβ) peptides by inhibiting the expression of beta-secretase (BACE1) through the activation of the ERK1/2 signaling pathway.[1]

Berberine's neuroprotective signaling pathways in Alzheimer's disease.

Experimental Workflow for In Vivo Berberine Studies

A typical workflow for an in vivo study investigating the effects of berberine involves several key stages, from initial planning and animal model selection to data analysis and interpretation.

G cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis and Interpretation A Define Research Question and Hypothesis B Select Appropriate Animal Model A->B C Determine Dosage, Route, and Frequency of Administration B->C D Establish Control and Treatment Groups C->D E Animal Acclimatization D->E F Induce Disease Model (if applicable) E->F G Administer Berberine or Vehicle F->G H Monitor Animal Health and Collect Data G->H I Sample Collection (Blood, Tissues) H->I J Biochemical and Histological Analysis I->J K Statistical Analysis J->K L Interpret Results and Draw Conclusions K->L

General experimental workflow for in vivo studies with berberine.

References

Buergerinin B: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is an iridoid natural product isolated from plants of the Scrophularia genus, such as Scrophularia buergeriana and Scrophularia ningpoensis.[1][2] Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] While research on this compound as an isolated compound is still in its nascent stages, preliminary studies involving extracts containing this molecule suggest its potential as a therapeutic agent.

These application notes provide an overview of the current understanding of this compound's therapeutic potential and offer detailed protocols for key experiments to facilitate further research into its mechanism of action and efficacy.

Potential Therapeutic Applications

Based on the biological activities of related compounds and initial in silico and in vitro studies of formulations containing this compound, its therapeutic potential may extend to the following areas:

  • Anti-inflammatory Effects: Iridoids are widely recognized for their anti-inflammatory properties.[1][2] Molecular docking studies predict that this compound may interact with key inflammatory signaling pathways, including NF-κB and p38 MAPK.

  • Anticancer Activity: A study on the traditional Chinese medicine formulation Xiao-Luo-Wan, which contains this compound, demonstrated cytotoxic effects against human uterine leiomyoma cells.[3][4] This suggests that this compound could be investigated for its potential as an anticancer agent.

  • Neuroprotective Effects: Other iridoids isolated from Scrophularia species have shown neuroprotective properties, indicating a potential avenue for research for this compound.[5]

Data Presentation

Currently, there is limited quantitative data available for isolated this compound. The following table summarizes the available data from a study on a multi-component traditional Chinese medicine extract containing this compound.

Table 1: In Vitro Activity of a this compound-Containing Extract

Cell LineAssayTargetIC50 / EffectReference
Human Uterine Leiomyoma Cells (UMCs)Cell Viability (CCK-8)Cell ProliferationIC50 of 63.21% (of drug-containing serum)[3][4]

Note: The IC50 value presented is for the complete Xiao-Luo-Wan extract and not for purified this compound. Further studies are required to determine the specific activity of this compound.

Signaling Pathways

Computational modeling suggests that this compound may exert its effects by modulating the NF-κB and p38 MAPK signaling pathways, which are critical in inflammation and cancer.

Predicted interaction of this compound with the NF-κB signaling pathway.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli MAP3K MAP3K Stress_Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylates Buergerinin_B This compound (Predicted Target) Buergerinin_B->p38_MAPK Inhibits (Predicted) Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Regulates

Predicted interaction of this compound with the p38 MAPK signaling pathway.

Experimental Protocols

The following protocols are adapted from methodologies used to study the effects of a this compound-containing extract and can be applied to the investigation of the purified compound.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines (e.g., human uterine leiomyoma cells).

Materials:

  • This compound

  • Human Uterine Leiomyoma Cells (UMCs) or other target cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium at desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Workflow for the Cell Viability Assay.
Protocol 2: Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate for 24 hours.

  • Treat cells with this compound at the desired concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of proteins in the NF-κB and p38 MAPK pathways.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound represents a promising natural product for therapeutic development, particularly in the areas of inflammation and cancer. The provided protocols offer a framework for researchers to investigate its biological activities and elucidate its mechanisms of action. It is important to note that further research is critically needed to establish the specific efficacy and safety profile of isolated this compound.

References

Buergerinin B: Application Notes for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid isolated from the roots of Scrophularia buergeriana, a plant used in traditional medicine.[1][2][3] While research on this compound is in its nascent stages, preliminary computational and indirect experimental evidence suggests its potential as a bioactive compound. This document provides an overview of the current understanding of this compound's potential mechanism of action and detailed protocols for its investigation, based on available literature.

Recent studies involving the traditional Chinese medicine formulation Xiao-Luo-Wan, which contains this compound, have pointed towards a potential role for this compound in modulating cellular pathways related to cell proliferation and apoptosis.[4][5][6] Specifically, molecular docking studies have predicted that this compound may interact with key signaling proteins such as Tripartite Motif Containing 9 (TRIM9), Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38MAPK).[4][5][6] These findings suggest that this compound could be a valuable tool for studying signaling cascades implicated in inflammatory diseases and cancer.

These application notes are intended to guide researchers in designing and executing experiments to elucidate the precise mechanism of action of this compound.

Quantitative Data

While specific experimental IC50 values for this compound are not yet available in the public domain, molecular docking studies have provided predicted binding affinities of this compound to key protein targets. This data can be valuable for guiding initial experimental design.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
This compoundTRIM9< -5.0
This compoundNF-κB p65< -5.0
This compoundp38MAPK< -5.0
Data from molecular docking simulations performed on the components of Xiao-Luo-Wan drug-containing serum.[4][5]

Postulated Signaling Pathways

Based on molecular docking predictions, this compound may exert its biological effects by modulating the NF-κB and p38MAPK signaling pathways. The following diagrams illustrate these potential interactions.

buergerinin_b_nfkb_pathway cluster_extracellular cluster_cellular Buergerinin_B This compound TRIM9 TRIM9 Buergerinin_B->TRIM9 Predicted Inhibition IKK IKK Complex TRIM9->IKK ? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nucleus->Gene_Expression Transcription

Caption: Predicted this compound interaction with the NF-κB signaling pathway.

buergerinin_b_p38mapk_pathway cluster_extracellular cluster_cellular Stimuli Stress Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38MAPK p38MAPK MAPKK->p38MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38MAPK->Downstream_Targets Phosphorylation Buergerinin_B This compound Buergerinin_B->p38MAPK Predicted Inhibition Cellular_Response Cellular Response (Apoptosis, Inflammation) Downstream_Targets->Cellular_Response

Caption: Predicted this compound interaction with the p38MAPK signaling pathway.

Experimental Protocols

The following protocols are adapted from methodologies used in the study of Xiao-Luo-Wan, which contains this compound, and are suitable for investigating the effects of the purified compound on cell lines such as human uterine leiomyoma cells (UMCs).[4][5][6]

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line and to calculate its IC50 value.

Workflow:

cell_viability_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add CCK-8 reagent D->E F Incubate for 2h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the Cell Viability Assay.

Materials:

  • Target cell line (e.g., UMCs)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for another 2 hours.

  • Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To investigate the effect of this compound on the protein expression levels of key targets in the NF-κB and p38MAPK pathways.

Workflow:

western_blot_workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies (e.g., anti-p-p38, anti-p65, anti-TRIM9) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using ECL G->H I Analyze band intensity H->I

Caption: Workflow for Western Blot Analysis.

Materials:

  • Target cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p38, t-p38, p-p65, t-p65, TRIM9, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at desired concentrations for a specific time.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of this compound on the mRNA expression levels of target genes (e.g., TRIM9, NFKB1, MAPK14).

Protocol:

  • Treat cells with this compound.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Objective: To assess the effect of this compound on apoptosis and cell cycle progression.

Protocol:

  • Treat cells with this compound.

  • For apoptosis analysis, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For cell cycle analysis, harvest and fix cells in cold 70% ethanol, then stain with PI containing RNase A.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M).

Conclusion

The information presented in these application notes provides a foundational framework for researchers interested in investigating the mechanism of action of this compound. While direct experimental evidence for its bioactivity is currently limited, the available computational data and its presence in a bioactive traditional medicine formulation suggest that this compound is a promising compound for further study. The provided protocols offer robust methods to validate the predicted interactions with the NF-κB and p38MAPK pathways and to uncover the therapeutic potential of this compound.

References

Buergerinin B: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to a significant lack of publicly available research data on the biological activities and mechanisms of action of Buergerinin B, we are unable to provide detailed application notes and experimental protocols at this time. Extensive searches for its specific biological effects, signaling pathways, and quantitative data have yielded insufficient information to generate the comprehensive protocols required by the research community.

The information below summarizes the currently available data and provides a list of potential commercial suppliers for researchers who wish to investigate the properties of this compound.

Commercial Suppliers

For researchers interested in acquiring this compound for their studies, the following companies have been identified as potential suppliers. It is recommended to contact the suppliers directly to confirm availability, purity, and pricing.

Supplier NameLocationWebsite (if available)
BioBioPha Co., LtdChinaN/A
NovaChemistry Trading CompanyUnited KingdomN/A
TargetMol Chemicals Inc.United States--INVALID-LINK--
PharmaffiliatesIndia--INVALID-LINK--

(Note: This is not an exhaustive list and does not constitute an endorsement of any particular supplier.)

Physicochemical Properties

Basic information for this compound (CAS: 919769-83-8) is available from public chemical databases.

PropertyValueSource
Molecular FormulaC₉H₁₄O₅PubChem[1]
Molecular Weight202.2 g/mol PubChem[1]
AppearancePowderPharmaffiliates[2]
Storage2-8°C RefrigeratorPharmaffiliates[2]

Potential Research Areas

While specific data is lacking, researchers may consider investigating this compound in the following general areas based on the activities of other natural products:

  • Anti-inflammatory Activity: Screening for inhibitory effects on pro-inflammatory cytokines and signaling pathways (e.g., NF-κB, MAPK).

  • Neuroprotective Effects: Assessing its ability to protect neuronal cells from oxidative stress, excitotoxicity, or other forms of injury.

  • Anticancer Properties: Evaluating its cytotoxicity against various cancer cell lines and its effects on cell proliferation, apoptosis, and angiogenesis.

  • Antimicrobial Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocols

As no specific experimental data for this compound is available, researchers are advised to adapt standard protocols relevant to the chosen area of investigation. General methodologies would include:

  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects of this compound on cultured cells.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of cytokines or other proteins of interest in cell culture supernatants or tissue homogenates.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

  • Quantitative Real-Time PCR (qRT-PCR): To measure changes in gene expression levels following treatment with this compound.

Signaling Pathway Visualization

Without experimental data on the mechanism of action of this compound, it is not possible to generate a specific signaling pathway diagram. Researchers who successfully elucidate a pathway are encouraged to publish their findings to advance the scientific understanding of this compound.

Below is a generic workflow diagram that can be adapted for investigating the biological activity of a novel compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Optional) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat with this compound Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Assess cytotoxicity Biochemical Assays Biochemical Assays Compound Treatment->Biochemical Assays e.g., ELISA Molecular Assays Molecular Assays Compound Treatment->Molecular Assays e.g., Western Blot, qRT-PCR Data Analysis Data Analysis Cell Viability Assay->Data Analysis Biochemical Assays->Data Analysis Molecular Assays->Data Analysis Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Behavioral Tests Behavioral Tests Compound Administration->Behavioral Tests Tissue Analysis Tissue Analysis Compound Administration->Tissue Analysis Tissue Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

A general experimental workflow for investigating a new compound.

We encourage the research community to share their findings on this compound to build a collective knowledge base for this potentially valuable natural product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Berberine Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Berberine. Our aim is to help you improve the efficiency and yield of your extraction processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Berberine.

Q1: What are the most common methods for Berberine extraction?

A1: Berberine is typically extracted from various plant parts, such as roots and stem bark. The most common extraction methods include:

  • Solvent Extraction: This traditional method utilizes solvents like ethanol or methanol to dissolve and extract Berberine.

  • Water Extraction: Decoction with water is a common and simple method.[1]

  • Acidified Water Extraction: Adding acid to the water can improve the solubility of Berberine and enhance extraction efficiency.[1]

  • Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt plant cell walls, leading to increased release of Berberine and often resulting in higher yields and shorter extraction times.[1]

  • Supercritical Fluid Extraction (SFE): This method employs supercritical CO₂, a non-toxic and efficient solvent, for selective extraction. However, the equipment for SFE can be expensive.

Q2: My Berberine yield is consistently low. What factors could be affecting it?

A2: Several factors can influence the yield of Berberine. Consider the following:

  • Choice of Solvent: The polarity of the solvent plays a crucial role. Methanol and ethanol are effective solvents for Berberine extraction. Acidified water can also improve yields.[1]

  • Temperature: Temperature can have a significant impact, but it's important to note that Berberine can be sensitive to heat and light.[2] One study found that cold water extraction at -20°C yielded more Berberine (4.6% w/w) than hot water extraction at 50°C (1.29% w/w) from the stem of Coscinium fenestratum.[2]

  • Extraction Time: The duration of the extraction process should be optimized. Insufficient time may lead to incomplete extraction, while prolonged extraction may risk degradation of the target compound.

  • Drying Method of Plant Material: The way the plant material is dried can significantly affect the final yield. A study on Coscinium fenestratum showed that shade-dried samples extracted with cold methanol yielded the highest amount of Berberine (4.06% w/w), followed by sun-dried samples (3.21% w/w).[2]

  • pH of the Extraction Medium: Adjusting the pH, particularly in an acidic environment, can increase the solubility of Berberine and improve extraction efficiency.

Q3: How can I improve the purity of my extracted Berberine?

A3: After the initial extraction, purification is essential to remove impurities. Common purification techniques include:

  • Chromatography: Column chromatography is a widely used method for purifying Berberine. Techniques like Diaion HP-20 and Sephadex G-10 column chromatography, followed by elution with methanol or NaCl solutions, have been reported.[3]

  • Crystallization: Crystallization of the extracted and partially purified Berberine from a suitable solvent, such as methanol, at low temperatures (e.g., 4°C) can yield a high-purity product.[3]

Q4: What are the best analytical methods to quantify the Berberine in my extract?

A4: Accurate quantification is crucial for determining the yield and purity of your extract. The most common and reliable analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of Berberine.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it particularly useful for analyzing complex biological samples and for impurity profiling.[5][6]

Data Presentation

Table 1: Effect of Drying Method and Extraction Solvent on Berberine Yield from Coscinium fenestratum

Drying MethodExtraction SolventBerberine Yield (% w/w)
Shade DriedCold Methanol4.06[2]
Sun DriedCold Methanol3.21[2]

Table 2: Comparison of Hot and Cold Water Extraction of Berberine from Coscinium fenestratum Stem

Extraction MethodTemperatureBerberine Yield (% w/w)
Cold Water Extraction-20°C4.6[2]
Hot Water Extraction50°C1.29[2]

Experimental Protocols

Protocol 1: General Solvent Extraction of Berberine

  • Preparation of Plant Material: Grind the dried plant material (e.g., roots, stem bark) into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) in a sealed container.

  • Agitation: Agitate the mixture periodically for a defined period (e.g., 24-48 hours) at room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Berberine extract.

  • Purification: Proceed with purification steps such as column chromatography and crystallization to isolate pure Berberine.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Berberine

  • Preparation: Place the powdered plant material in an extraction vessel with the chosen solvent.

  • Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Parameter Optimization: Set the appropriate ultrasonic power, frequency, and extraction time. These parameters may need to be optimized for your specific plant material and setup. Studies have shown that ultrasonic-assisted extraction can increase the yield of berberine by about 30% compared to traditional solvent extraction.

  • Post-Extraction: After ultrasonication, follow steps 4-6 from the General Solvent Extraction protocol.

Visualizations

experimental_workflow start Dried Plant Material grinding Grinding start->grinding extraction Extraction (Solvent/UAE) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (Chromatography) crude_extract->purification crystallization Crystallization purification->crystallization pure_berberine Pure Berberine crystallization->pure_berberine

Caption: General workflow for Berberine extraction and purification.

troubleshooting_yield cluster_factors Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Berberine Yield solvent Suboptimal Solvent low_yield->solvent temperature Incorrect Temperature low_yield->temperature time Insufficient Extraction Time low_yield->time drying Improper Drying of Plant Material low_yield->drying ph Non-optimal pH low_yield->ph optimize_solvent Test Different Solvents (Methanol, Ethanol, Acidified Water) solvent->optimize_solvent optimize_temp Optimize Temperature (Consider Cold Extraction) temperature->optimize_temp optimize_time Vary Extraction Duration time->optimize_time optimize_drying Compare Drying Methods (Shade vs. Sun) drying->optimize_drying adjust_ph Adjust pH of Extraction Medium ph->adjust_ph

Caption: Troubleshooting guide for low Berberine extraction yield.

References

Overcoming solubility challenges with Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buergerinin B. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological activity?

A1: this compound is an iridoid glycoside isolated from the plant Scrophularia buergeriana.[1][2] Iridoid glycosides from this plant have demonstrated various biological activities, including neuroprotective and anti-inflammatory effects.[1][2][3][4] Specifically, extracts of Scrophularia buergeriana containing these compounds have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5]

Q2: I am having trouble dissolving this compound for my in vitro assays. What solvents are recommended?

A2: this compound, like many iridoid glycosides, can exhibit poor water solubility. For in vitro cell-based assays, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium.

Based on extraction methods for compounds from Scrophularia buergeriana, the following solvents are suggested for creating a stock solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to keep the final concentration of the organic solvent in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Optimize Stock Solution Concentration: Try preparing a less concentrated stock solution in your organic solvent. This will result in a lower initial concentration when you dilute it into the aqueous medium, which can sometimes prevent precipitation.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Consider pre-incubating this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your culture medium.

  • Serum in Culture Medium: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing lipophilic compounds through binding to albumin and other proteins.

Q4: What is the proposed mechanism of action for the anti-inflammatory effects of compounds from Scrophularia buergeriana?

A4: Studies on extracts from Scrophularia buergeriana suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds from Scrophularia buergeriana appear to prevent the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[5]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based anti-inflammatory assays.
Possible Cause Troubleshooting Steps
Incomplete dissolution or precipitation of this compound. 1. Visually inspect your prepared this compound solutions for any signs of precipitation, both in the stock and final dilutions. 2. Prepare fresh dilutions for each experiment. 3. Consider using one of the solubilization enhancement techniques mentioned in the FAQs (e.g., surfactants, cyclodextrins).
Solvent cytotoxicity. 1. Run a vehicle control with the same final concentration of your organic solvent (e.g., DMSO) to ensure it is not affecting cell viability or the inflammatory response. 2. If cytotoxicity is observed, reduce the final solvent concentration by preparing a more dilute stock solution of this compound.
Variability in cell passage number or density. 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells of your assay plates.
Problem 2: Difficulty achieving a high enough concentration of this compound in aqueous solution for biochemical assays.
Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility of this compound. 1. Co-solvent System: For cell-free biochemical assays, you may be able to use a higher concentration of a co-solvent. Create a buffer system containing a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol. 2. pH Adjustment: Investigate the effect of pH on the solubility of this compound. Depending on its chemical structure, adjusting the pH of the buffer may increase its solubility. 3. Nanosuspension: For more advanced formulations, consider particle size reduction techniques to create a nanosuspension, which can significantly increase the dissolution rate and apparent solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 202.20 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.02 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol is adapted from studies on Scrophularia buergeriana extracts and outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[5]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM from your 10 mM stock solution. For example, to achieve final concentrations of 1, 5, 10, and 20 µM, you will need to make intermediate dilutions. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic (e.g., 0.1%).

  • Pre-treat the cells with the desired concentrations of this compound for 1 hour. Include a vehicle control (DMSO only) and a negative control (medium only).

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
WaterPoorMay require heating or sonication for minimal dissolution.
PBS (pH 7.4)PoorSimilar to water.
EthanolSolubleA suitable solvent for preparing stock solutions.
MethanolSolubleCommonly used for extraction from plant material.
DMSOFreely SolubleRecommended for preparing high-concentration stock solutions for in vitro studies.

Table 2: Example Data from an In Vitro Anti-Inflammatory Assay

TreatmentThis compound Conc. (µM)Nitrite Conc. (µM)% Inhibition of NO Production
Control01.2 ± 0.3-
LPS025.8 ± 1.50
LPS + this compound122.1 ± 1.114.3
LPS + this compound515.4 ± 0.940.3
LPS + this compound108.7 ± 0.666.3
LPS + this compound204.3 ± 0.483.3
Data are representative and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare 10 mM Stock of this compound in DMSO serial_dil Serial Dilution in Cell Culture Medium stock->serial_dil pretreat Pre-treat with This compound (1 hr) serial_dil->pretreat seed_cells Seed RAW264.7 Cells (5x10^4 cells/well) seed_cells->pretreat stimulate Stimulate with LPS (1 ug/mL, 24 hr) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay read_plate Measure Absorbance griess_assay->read_plate nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK tlr4->ikk activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) nucleus->genes buergerinin This compound buergerinin->ikk inhibits

References

Optimizing dosage and concentration of Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the optimization of dosage and concentration for Buergerinin B is limited in publicly available scientific literature. This guide provides troubleshooting advice and experimental protocols based on the known biological activities of Scrophularia buergeriana extract, from which this compound is isolated, and the general characteristics of iridoid glycosides. The information herein should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is an iridoid glycoside isolated from the plant Scrophularia buergeriana.[1] While specific studies on this compound are scarce, research on Scrophularia buergeriana extract suggests a range of biological activities, including neuroprotective, anti-inflammatory, and estrogen-like effects.[2][3][4] Iridoid glycosides as a class have been shown to possess anti-cancer, anti-inflammatory, and hypoglycemic properties.[5][6][7]

Q2: What are the known signaling pathways potentially modulated by compounds from Scrophularia buergeriana?

Studies on Scrophularia buergeriana extract and its constituent class of compounds, iridoid glycosides, suggest modulation of several key signaling pathways:

  • Neuroprotection: The CREB-BDNF signaling pathway has been implicated in the memory-improving effects of Scrophularia buergeriana extract.[8]

  • Estrogen-like Effects: Estrogen receptor alpha (ERα)-mediated signaling pathways are suggested to be involved in the estrogen-like activity of the extract.[3]

  • Anti-inflammatory Effects: Iridoid glycosides are known to inhibit the NF-κB signaling pathway.[6]

  • Anti-cancer Effects: General studies on iridoid glycosides point towards the regulation of apoptosis-related pathways such as PI3K/Akt and ERK1/2, and inhibition of angiogenesis-related factors like VEGF.[5]

  • Hypoglycemic Effects: The PI3K-Akt/PKB signaling pathway has been identified as a target for the hypoglycemic effects of some iridoid glycosides.[7]

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound, like other small molecules, is typically dissolved in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are typical concentration ranges to test for this compound in cell-based assays?

Without specific data for this compound, a good starting point for a dose-response experiment is to test a wide range of concentrations. A logarithmic dilution series is often effective, for example, from 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range will help in identifying the optimal concentration for the desired biological effect and assessing potential cytotoxicity at higher concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at tested concentrations. 1. Concentration too low: The effective concentration might be higher than the tested range. 2. Poor solubility: The compound may have precipitated out of the solution. 3. Cell type not responsive: The chosen cell line may not express the target receptor or pathway. 4. Incorrect experimental endpoint: The assay may not be suitable for detecting the expected biological activity.1. Increase concentration range: Test higher concentrations (e.g., up to 200 µM), while monitoring for cytotoxicity. 2. Check solubility: Visually inspect the media for any precipitate. Consider using a different solvent or a solubilizing agent if necessary. Ensure the final solvent concentration is compatible with your cells. 3. Use a different cell line: Select a cell line known to be responsive to similar compounds or one that expresses the target of interest. 4. Use an alternative assay: Employ a different method to measure the biological outcome (e.g., if measuring cell viability, also consider a functional assay).
High cell death observed even at low concentrations. 1. Compound cytotoxicity: this compound may be inherently toxic to the chosen cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The stock solution or cell culture may be contaminated.1. Perform a cytotoxicity assay: Use assays like MTT or LDH to determine the IC50 value for cytotoxicity. Work with concentrations well below this value. 2. Reduce solvent concentration: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control in your experiments. 3. Use sterile techniques: Prepare fresh stock solutions using sterile-filtered solvent and ensure aseptic cell culture practices.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in dilution or storage of the stock solution. 3. Assay variability: Inherent variability in the experimental assay.1. Standardize cell culture: Use cells within a consistent passage number range and seed them at a consistent density. Ensure cells are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions: Make fresh dilutions from a single, well-stored stock aliquot for each experiment. 3. Include proper controls: Always include positive, negative, and vehicle controls. Run replicates to assess and minimize variability.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is designed to assess the potential neuroprotective effects of this compound against glutamate-induced toxicity in a human neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to each well to a final concentration of 20 mM (the optimal concentration should be predetermined for your specific cell line).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using an MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the MTT solution and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: NF-κB Reporter Assay in HEK293T Cells

This protocol aims to determine if this compound can inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.

  • Cell Culture and Transfection: Culture HEK293T cells in a complete medium. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Treatment: After another 24 hours, treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Pathway Activation: Stimulate the NF-κB pathway by adding TNF-α (10 ng/mL) to the wells.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated, TNF-α stimulated control.

Quantitative Data Summary

The following tables present hypothetical data based on typical results for iridoid glycosides in similar assays. These are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Hypothetical Neuroprotective Effect of this compound on Glutamate-Induced Cytotoxicity in SH-SY5Y Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)52 ± 4.5
0.155 ± 5.1
168 ± 6.2
1085 ± 7.3
5092 ± 5.8
10095 ± 4.9

Table 2: Hypothetical Inhibition of NF-κB Activity by this compound in a Reporter Assay

Concentration (µM)Relative Luciferase Activity (Fold Change)
0 (Vehicle Control)10.5 ± 1.2
0.19.8 ± 1.1
17.2 ± 0.9
104.1 ± 0.5
502.3 ± 0.3
1001.5 ± 0.2

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Neuroprotective Signaling (Hypothetical) BuergerininB This compound Receptor Unknown Receptor/ Target BuergerininB->Receptor Activates CREB CREB Receptor->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Increases Transcription Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway of this compound.

G cluster_1 In Vitro Neuroprotection Assay Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound or Vehicle Incubate1->Treat Incubate2 Incubate 2h Treat->Incubate2 Induce Add Glutamate Incubate2->Induce Incubate3 Incubate 24h Induce->Incubate3 Assay Perform MTT Assay Incubate3->Assay Analyze Analyze Data Assay->Analyze

Caption: Experimental workflow for in vitro neuroprotection assay.

References

Technical Support Center: Buergerinin B Characterization and Off-Target Effect Minimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Buergerinin B. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel natural products like this compound.

Given that this compound is a recently identified iridoid glycoside from Scrophularia buergeriana with limited characterization in scientific literature, this guide provides a comprehensive framework for its initial study. The following sections offer a roadmap for characterizing its biological activity, identifying potential off-target effects, and strategies to minimize them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is known about its biological activity?

A1: this compound is a natural product isolated from the roots of Scrophularia buergeriana (also known as Scrophularia ningpoensis). Currently, there is no specific published data on the biological activity or mechanism of action of this compound itself. However, extracts from its source plant, Scrophularia, are known to possess a variety of biological properties, which may provide clues to its potential effects.

Q2: What are off-target effects and why are they a critical consideration for a new compound like this compound?

A2: Off-target effects are unintended interactions between an experimental compound and cellular components other than the desired biological target. For a new molecule like this compound, where the primary target is unknown, it is crucial to identify all potential interactions. These unintended effects can confound experimental results, lead to cellular toxicity, and are a major cause of failure in later stages of drug development. Early characterization of off-target effects is essential for accurate interpretation of data and for building a strong foundation for further research.

Q3: I am starting my first experiments with this compound. What initial steps should I take to assess its activity and potential for off-target effects?

A3: A prudent initial approach involves a multi-step process. Start with a broad phenotypic screen to observe the compound's effect on whole cells or organisms. This can help identify a general biological activity without preconceived bias about its target. Concurrently, conduct dose-response studies in relevant cell lines to determine the effective concentration range and assess cytotoxicity. Any significant gap between the effective concentration for a desired phenotype and the concentration causing cytotoxicity is a positive indicator. Following this, employ broad-spectrum profiling assays, such as a wide kinase panel, to identify potential molecular targets and off-targets simultaneously.

Q4: How do I differentiate between a desired on-target effect and an unintended off-target effect in my cellular assays?

A4: Differentiating on- and off-target effects is a key challenge. Several strategies can be employed:

  • Use of Orthogonal Assays: Confirm your findings using different experimental methods. For example, if you observe a change in protein phosphorylation via Western blot, validate this with an in-vitro kinase assay.

  • Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound. If the biological activity correlates with the on-target potency across multiple analogs, it strengthens the evidence for an on-target mechanism.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the effect of this compound is diminished in these modified cells, it supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your compound to the target protein in a cellular context.

Q5: What are the best practices for designing experiments with a novel compound to minimize the risk of misinterpreting results due to off-target effects?

A5: Careful experimental design is paramount.

  • Appropriate Controls: Always include positive and negative controls. A well-characterized compound with a known mechanism can serve as a positive control. A structurally similar but inactive analog of this compound, if available, makes an excellent negative control.

  • Dose-Response Curves: Avoid using a single high concentration of the compound. A full dose-response curve for any observed effect is essential. Off-target effects often occur at higher concentrations than on-target effects.

  • Time-Course Experiments: Evaluate the effects of the compound at different time points to understand the kinetics of the response.

  • Multiple Cell Lines: Test the compound in more than one cell line to ensure the observed effect is not cell-type specific, unless that is the intended outcome.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues that may arise during the characterization of a novel compound like this compound and suggests how they might be related to off-target effects.

Issue Possible Cause Related to Off-Target Effects Recommended Troubleshooting Steps
High Cytotoxicity at Low Concentrations The compound may be hitting one or more essential off-targets that regulate cell survival or proliferation.1. Perform a comprehensive cytotoxicity screen across multiple cell lines of different origins. 2. Conduct a broad off-target screen (e.g., kinase panel, safety pharmacology panel) to identify potential toxic off-targets. 3. Analyze the chemical structure for known toxicophores.
Inconsistent Results Between Assays The compound may have different effects on isolated proteins versus in a complex cellular environment due to off-target interactions within cellular signaling pathways.1. Verify direct target engagement in cells using CETSA. 2. Use a systems biology approach; for instance, a phosphoproteomics screen can reveal which signaling pathways are affected in an unbiased manner.
Desired Phenotype Observed, but No Effect on the Hypothesized Target The observed phenotype is likely due to an off-target effect. The initial hypothesis about the compound's mechanism of action is incorrect.1. Initiate a target deconvolution effort. This can include affinity chromatography, chemical proteomics, or computational predictions. 2. Perform a broad phenotypic screen to identify other potential activities of the compound.
Effectiveness in Biochemical Assays but Not in Cellular Assays The compound may have poor cell permeability, or it might be rapidly metabolized or effluxed from the cell. Alternatively, cellular off-targets could be counteracting the on-target effect.1. Assess cell permeability using standard assays (e.g., PAMPA). 2. Investigate metabolic stability in cell lysates or microsomes. 3. Consider if an off-target is activating a compensatory signaling pathway.

Data on Related Compounds from Scrophularia Species

While data for this compound is not available, other compounds isolated from Scrophularia species have been studied. This information can provide a starting point for hypothesis generation. The primary classes of compounds with known activity are iridoid glycosides and phenylpropanoid glycosides.

Table 1: Summary of Biological Activities of Compounds and Extracts from Scrophularia Species

Compound/ExtractClassReported Biological ActivityPotential Signaling Pathways InvolvedReference(s)
HarpagosideIridoid GlycosideAnti-inflammatory, AnalgesicNF-κB, MAPK[1]
AucubinIridoid GlycosideAnti-inflammatory, Neuroprotective, HepatoprotectiveNF-κB, Nrf2[2]
Acteoside (Verbascoside)Phenylpropanoid GlycosideAntioxidant, Anti-inflammatory, NeuroprotectiveNF-κB, MAPK, Apoptosis pathways[2][3]
S. buergeriana Root ExtractMixedAnti-inflammatory, Neuroprotective, Anti-amnesic, Estrogen-like activityNF-κB, MAPK, Estrogen Receptor Signaling[2][4][5]
S. ningpoensis ExtractMixedAnti-apoptotic, Cardioprotective, NeuroprotectiveERK, NF-κB[4][6]

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize the on- and off-target effects of a novel compound like this compound.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases to identify both intended targets and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Assay Format: Utilize a reputable contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Eurofins Discovery, Reaction Biology). These services typically use radiometric (e.g., ³³P-ATP) or fluorescence-based assays.

  • Initial Screening: Screen this compound at a single high concentration (e.g., 10 µM) against a panel of over 300-400 kinases.

  • Data Analysis: The primary output will be the percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

  • Follow-up IC₅₀ Determination: For any kinases identified as hits in the primary screen, perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Interpretation: Analyze the IC₅₀ values to determine the potency and selectivity of this compound. A highly selective compound will have a low IC₅₀ for one or a few kinases and much higher IC₅₀ values for others.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a putative target protein within intact cells.

Methodology:

  • Cell Culture: Grow the selected cell line to ~80% confluency.

  • Compound Treatment: Treat the cells with this compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Detection: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein remaining by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A ligand-induced stabilization will result in a shift of the melting curve to higher temperatures.

Protocol 3: Phenotypic Screening

Objective: To identify the biological effects of this compound in an unbiased manner using a cell-based assay.

Methodology:

  • Assay Selection: Choose a high-content imaging-based assay that measures multiple cellular parameters simultaneously (e.g., cell proliferation, apoptosis, cell cycle, morphological changes).

  • Cell Plating: Plate a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) in multi-well plates (e.g., 96- or 384-well).

  • Compound Addition: Add this compound over a wide range of concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a sufficient period for phenotypic changes to occur (e.g., 24, 48, or 72 hours).

  • Staining and Imaging: Stain the cells with a panel of fluorescent dyes that label different cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and a mitochondrial potential dye). Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various phenotypic parameters (e.g., cell number, nuclear size, mitochondrial mass, etc.).

  • Data Interpretation: Analyze the phenotypic profile generated by this compound and compare it to the profiles of reference compounds with known mechanisms of action to generate hypotheses about its biological function.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.

experimental_workflow cluster_0 Initial Characterization cluster_1 Target Identification & Off-Target Profiling cluster_2 Target Validation & Selectivity Confirmation cluster_3 Mechanism of Action & Preclinical Development phenotypic_screen Phenotypic Screening dose_response Dose-Response & Cytotoxicity phenotypic_screen->dose_response Determine concentration range kinase_profiling Broad Kinase Profiling dose_response->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa target_deconvolution Target Deconvolution (e.g., Affinity Chromatography) target_deconvolution->cetsa pathway_analysis Signaling Pathway Analysis cetsa->pathway_analysis knockdown Target Knockdown (siRNA/CRISPR) knockdown->pathway_analysis sar Structure-Activity Relationship (SAR) sar->pathway_analysis in_vivo In Vivo Efficacy & Toxicity pathway_analysis->in_vivo

Caption: Workflow for characterizing a novel compound like this compound.

troubleshooting_logic start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 q2 Does phenotype correlate with on-target IC50 from profiling? q1->q2 Yes no_dose Result may be an artifact. Repeat experiment. q1->no_dose No q3 Is the effect abolished by target knockdown/knockout? q2->q3 No off_target Likely Off-Target Effect q2->off_target Yes on_target Likely On-Target Effect q3->on_target Yes re_evaluate Re-evaluate Hypothesis / Perform Target Deconvolution q3->re_evaluate No

Caption: Troubleshooting logic for unexpected experimental results.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb->ikb bound to nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (Inflammation, Survival)

Caption: Simplified canonical NF-κB signaling pathway.

mapk_pathway stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors activates response Cellular Response (Proliferation, Differentiation) transcription_factors->response regulates

Caption: Simplified MAPK/ERK signaling pathway.

References

Technical Support Center: Buergerinin B Experiments - Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on Buergerinin B has yielded insufficient information to create the requested technical support center. While basic chemical and physical properties for this compound are available in public databases, there is a significant lack of published scientific literature detailing its experimental use.

Our extensive investigation did not uncover any research articles or established protocols that would allow for the creation of meaningful troubleshooting guides, frequently asked questions (FAQs), or detailed experimental methodologies as requested. The core requirements of summarizing quantitative data, outlining experimental procedures, and visualizing signaling pathways are contingent upon the availability of this primary research data.

The search results were often confounded by information pertaining to the similarly named compound "Berberine" and the medical condition "Buerger's disease," neither of which are relevant to the specific properties and experimental applications of this compound.

This lack of available data prevents the development of a technical support resource that would meet the needs of researchers, scientists, and drug development professionals. A reliable and accurate guide would necessitate a foundation of peer-reviewed experimental work to identify common challenges, effective protocols, and the biological context of this compound's activity.

Alternative Topics for a Technical Support Center

We understand the need for resources that aid in the reproducibility of experiments. Should you be interested, we can create a similar technical support center for a more extensively researched compound. Some potential alternative topics include:

  • Berberine: A well-studied isoquinoline alkaloid with a large body of literature on its anti-inflammatory, anti-cancer, and anti-diabetic properties.

  • Curcumin: The primary active compound in turmeric, with extensive research on its antioxidant and anti-inflammatory effects.

  • Quercetin: A flavonoid found in many plants, with a significant amount of research into its antioxidant, anti-inflammatory, and anti-cancer activities.

Alternatively, we could develop a more general "Technical Support Center for Experiments with Novel or Poorly Characterized Compounds." This resource would not be specific to this compound but would provide a framework for researchers to approach experimental design, troubleshooting, and data interpretation when working with compounds that have limited available information. This guide could include:

  • General Strategies for Solubility and Stability Testing.

  • Framework for Initial Dose-Response and Cytotoxicity Assays.

  • Guidance on Target Identification and Mechanism of Action Studies.

  • Best Practices for Documentation and Reporting of Novel Findings.

We apologize that we could not fulfill the request for a this compound-specific technical support center at this time due to the limitations of the available scientific data. We are prepared to assist with one of the alternative topics mentioned above.

Buergerinin B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of Buergerinin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

IssuePossible CauseRecommended Solution
Low Purity Detected by HPLC Improper storage leading to degradation.Store this compound at -20°C and protect from light.[1] Re-dissolve just before use.
Contamination of the sample or solvent.Use fresh, HPLC-grade solvents and clean all glassware thoroughly.
Suboptimal HPLC method.Optimize the mobile phase composition, gradient, and flow rate. Refer to the HPLC protocol below.
Inconsistent HPLC Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Column degradation.Flush the column with an appropriate solvent or replace if necessary.
Unexpected Peaks in Mass Spectrum Presence of impurities or degradation products.Perform impurity profiling using LC-MS to identify the unknown peaks.[2][3]
Contamination from the instrument or solvent.Run a blank to check for background contamination.
In-source fragmentation.Optimize the ionization source parameters (e.g., cone voltage).
Poor Resolution in NMR Spectrum Sample concentration is too low or too high.Adjust the sample concentration.
Presence of paramagnetic impurities.Purify the sample further.
Inhomogeneous magnetic field.Shim the magnet before acquiring the spectrum.
Precipitate Formation in Solution Low solubility in the chosen solvent.Test different solvents or solvent mixtures. Sonication may aid dissolution.[1]
Temperature-dependent solubility.Gently warm the solution, but be mindful of potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, protected from light to prevent degradation.[1] For long-term storage, it is advisable to store it as a solid.

Q2: What is the molecular weight of this compound?

A2: The molecular formula of this compound is C9H14O5, and its molecular weight is approximately 202.20 g/mol .[4] The monoisotopic mass is 202.08412354 Da.[4]

Q3: What solvents are suitable for dissolving this compound?

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] Further characterization and identification of impurities can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7][8]

Q5: Are there any known stability issues with this compound?

A5: As with many natural products, this compound may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to light.[9][10] It is crucial to handle the compound under controlled conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in methanol to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This method is for the identification and characterization of potential impurities and degradation products.

Instrumentation and Parameters:

ParameterValue
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 100-1000 m/z
Sample Preparation Dissolve this compound in methanol to a final concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Instrumentation and Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃)
Nuclei ¹H, ¹³C
Temperature 25°C
Sample Preparation Dissolve 5-10 mg of this compound in 0.6 mL of deuterated solvent.

Visualizations

Buergerinin_B_QC_Workflow cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Further Analysis / Action start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc purity_check Purity > 95%? hplc->purity_check lcms LC-MS for Impurity ID purity_check->lcms No proceed Proceed to Experiment purity_check->proceed Yes purify Purify Sample lcms->purify nmr NMR for Structural Confirmation proceed->nmr purify->hplc

Caption: Quality control workflow for this compound.

Troubleshooting_Logic start Unexpected Experimental Result check_purity Re-check Purity (HPLC) start->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok check_protocol Review Experimental Protocol purity_ok->check_protocol Yes purify Purify this compound purity_ok->purify No check_reagents Check Reagent Quality & Storage check_protocol->check_reagents end Repeat Experiment check_reagents->end purify->check_purity

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

Buergerinin B in the Landscape of Iridoid Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoid glycosides, a diverse class of monoterpenoids, are of significant interest in drug discovery due to their wide array of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Buergerinin B, an iridoid glycoside found in Scrophularia buergeriana, belongs to this promising group of natural compounds.[1][2] This guide provides a comparative overview of this compound and other well-studied iridoid glycosides, presenting available experimental data, detailed methodologies for key experiments, and insights into their underlying signaling pathways.

While Scrophularia buergeriana is known to contain neuroprotective and anti-inflammatory iridoids, direct quantitative biological data for this compound remains limited in publicly available scientific literature.[3][4][5][6][7][8][9][10][11][12] Therefore, this guide will focus on the available data for other prominent iridoid glycosides—Aucubin, Catalpol, and Geniposide—to provide a comparative context for the potential therapeutic applications of this class of compounds.

Comparative Biological Activity of Iridoid Glycosides

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of selected iridoid glycosides. This data provides a benchmark for the potential efficacy of this compound and other novel iridoid glycosides.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides

Iridoid GlycosideAssayModelIC50 ValueReference
Aucubin TNF-α Production InhibitionRAW 264.7 cells9.2 µM (for hydrolyzed aucubin)[4]
Geniposide TNF-α, IL-1β, IL-6 InhibitionDiabetic Rats1.36 g/kg, 1.02 g/kg, 1.23 g/kg (in vivo)[13][14]
Various Iridoids NO Production InhibitionLPS-stimulated RAW 264.7 cellsVaries (e.g., 12.5-50 µM for some dimers)[15]

Table 2: Neuroprotective Activity of Iridoid Glycosides

Iridoid GlycosideAssayModelEffective ConcentrationReference
Catalpol Attenuation of MPP+/MPTP induced neurotoxicityIn vitro (PC12 cells) & In vivo (mice)0.05-0.5 mM (in vitro), 15 mg/kg (in vivo)[16]
Catalpol Protection against glutamate-induced toxicityPrimary cortical neurons12.5, 25, and 50 μM[17]
Iridoids from S. buergeriana Attenuation of glutamate-induced neurotoxicityPrimary cultures of rat cortical cells100 nM to 10 µM[9][10]

Key Signaling Pathways

Iridoid glycosides often exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are central to the regulation of inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes. Many iridoid glycosides have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB-P IκB-P IκB->IκB-P NF-κB_n NF-κB NF-κB->NF-κB_n translocates Proteasome Proteasome IκB-P->Proteasome degradation Iridoid Glycosides Iridoid Glycosides Iridoid Glycosides->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcription

NF-κB Signaling Pathway Inhibition by Iridoid Glycosides.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also implicated in the inflammatory response. The pathway consists of a series of protein kinases that are sequentially activated. Inhibition of the MAPK pathway by iridoid glycosides can lead to reduced inflammation and neuroprotection.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm_nucleus Cytoplasm to Nucleus Stress/Growth Factors Stress/Growth Factors Receptor Receptor Stress/Growth Factors->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Iridoid Glycosides Iridoid Glycosides Iridoid Glycosides->MAPKK inhibits

MAPK Signaling Pathway Inhibition by Iridoid Glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of iridoid glycosides.

Determination of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

a. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL.

  • After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound or other iridoid glycosides) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.[16]

b. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The quantity of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.[16]

c. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • After the treatment period, the supernatant is removed, and MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[13][18][19][20]

NO_Assay_Workflow Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Pre-treat with Iridoid Pre-treat with Iridoid Seed RAW 264.7 cells->Pre-treat with Iridoid Induce with LPS Induce with LPS Pre-treat with Iridoid->Induce with LPS Incubate 24h Incubate 24h Induce with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Perform MTT Assay Perform MTT Assay Incubate 24h->Perform MTT Assay Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance (540nm) Measure Absorbance (540nm) Griess Assay->Measure Absorbance (540nm) End End Measure Absorbance (540nm)->End Measure Absorbance (570nm) Measure Absorbance (570nm) Perform MTT Assay->Measure Absorbance (570nm) Measure Absorbance (570nm)->End

Workflow for Nitric Oxide Production and Cell Viability Assays.
Assessment of Neuroprotective Effects: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases.

a. Primary Neuronal Cell Culture:

  • Primary cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine-coated plates.

  • The cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.

b. Induction of Neurotoxicity and Treatment:

  • After a period of maturation in vitro, the neuronal cultures are exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours).[21]

  • To test for neuroprotective effects, cells are pre-treated with the iridoid glycoside for a period (e.g., 1-2 hours) before the addition of glutamate.

c. Measurement of Cell Viability:

  • Neuronal viability is typically assessed using the MTT assay, as described previously. A decrease in the formazan product indicates a loss of viable neurons.

  • Alternatively, lactate dehydrogenase (LDH) release into the culture medium can be measured as an indicator of cell death.

Neuroprotection_Assay_Workflow Start Start Culture Primary Neurons Culture Primary Neurons Start->Culture Primary Neurons Pre-treat with Iridoid Pre-treat with Iridoid Culture Primary Neurons->Pre-treat with Iridoid Induce with Glutamate Induce with Glutamate Pre-treat with Iridoid->Induce with Glutamate Incubate 24h Incubate 24h Induce with Glutamate->Incubate 24h Assess Cell Viability Assess Cell Viability Incubate 24h->Assess Cell Viability MTT Assay MTT Assay Assess Cell Viability->MTT Assay LDH Assay LDH Assay Assess Cell Viability->LDH Assay End End MTT Assay->End LDH Assay->End

Workflow for Glutamate-Induced Neurotoxicity Assay.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is a key technique to investigate the molecular mechanisms by which iridoid glycosides exert their effects on signaling pathways.

a. Protein Extraction and Quantification:

  • Cells are treated as described in the respective activity assays.

  • Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, phospho-p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[6][19][22][23][24][25][26]

Conclusion

While direct comparative data for this compound is currently lacking, the existing body of research on other iridoid glycosides such as Aucubin, Catalpol, and Geniposide provides a strong rationale for its further investigation. The established anti-inflammatory and neuroprotective activities of this compound class, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlight the therapeutic potential of this compound. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound and other novel iridoid glycosides, which will be crucial for advancing their development as potential drug candidates. Further research is warranted to isolate and characterize the biological activities of this compound to fully understand its place within the therapeutic landscape of iridoid glycosides.

References

Comparative Analysis of Buergerinin B and its Analogs: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the comparative analysis of Buergerinin B and its synthetic analogs. While the natural product this compound has been identified as a constituent of Scrophularia buergeriana, a plant genus known for its diverse iridoid content and associated biological activities, dedicated research into the synthesis and differential bioactivity of this compound analogs appears to be limited or not publicly available.

This guide aims to provide a foundational understanding of this compound based on existing data and to highlight the areas where further research, particularly in the development and comparative assessment of its analogs, is critically needed.

This compound: An Overview

This compound is a natural product with the chemical formula C₉H₁₄O₅. It is classified as an iridoid, a class of secondary metabolites found in a variety of plants. Its chemical structure is characterized by a cyclopenta[c]pyran ring system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₄O₅
IUPAC Name(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
Natural SourceScrophularia buergeriana

Biological Context: The Scrophularia Genus

The genus Scrophularia, to which the source plant of this compound belongs, is well-documented for producing a variety of iridoids and other secondary metabolites with interesting biological activities. Extracts from Scrophularia species have been traditionally used in medicine and have been scientifically investigated for their potential health benefits.

Research on compounds isolated from Scrophularia buergeriana and related species has pointed towards several key areas of biological activity, including:

  • Neuroprotective Effects: Several iridoid glycosides isolated from Scrophularia buergeriana have demonstrated the ability to protect neuronal cells from damage.

  • Anti-inflammatory Properties: Extracts and isolated compounds from the Scrophularia genus have shown potential in modulating inflammatory pathways.

While these findings provide a promising context for the potential bioactivity of this compound, specific experimental data on this compound itself remains scarce in the reviewed literature.

The Quest for Analogs: A Research Frontier

A thorough search of scientific databases reveals a lack of published studies detailing the synthesis and biological evaluation of this compound analogs. The development of analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The absence of such research for this compound presents a significant opportunity for future investigation.

The logical workflow for such a research program would typically involve the following stages:

G A Isolation and Characterization of this compound B Biological Screening of This compound A->B C Identification of Pharmacophore B->C D Design and Synthesis of Analogs C->D E In Vitro Biological Evaluation of Analogs D->E F Structure-Activity Relationship (SAR) Studies E->F F->D Iterative Redesign G Lead Optimization F->G H In Vivo Studies G->H

Figure 1: A typical workflow for the development and evaluation of natural product analogs.

Future Directions and Conclusion

The current body of scientific literature does not permit a comparative analysis of this compound and its analogs due to the absence of data on the latter. To unlock the therapeutic potential of this compound, the following research steps are essential:

  • Comprehensive Biological Profiling of this compound: A detailed investigation into the biological activities of purified this compound is required to establish its primary mechanism of action and therapeutic potential.

  • Development of a Synthetic Route: An efficient and scalable total synthesis of this compound would provide a platform for the generation of analogs.

  • Analog Synthesis and Screening: A focused effort on the design, synthesis, and biological evaluation of a library of this compound analogs is necessary to establish structure-activity relationships.

Comparative Analysis of Bioactive Iridoid Glycosides from Scrophularia buergeriana

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the neuroprotective and anti-inflammatory properties of compounds isolated from Scrophularia buergeriana, providing a comparative analysis of Harpagoside and 8-O-E-p-methoxycinnamoylharpagide as alternatives to the lesser-studied Buergerinin B.

Introduction

Scrophularia buergeriana, a perennial herb native to East Asia, has a long history of use in traditional medicine for treating inflammatory conditions and fever.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of iridoid glycosides.[3][4] While a number of these compounds have been isolated and studied, specific biological data for this compound remains scarce in publicly available research. This guide provides a comparative overview of two well-researched iridoid glycosides from Scrophularia buergeriana: Harpagoside and 8-O-E-p-methoxycinnamoylharpagide (MCA-Hg). The focus is on their neuroprotective and anti-inflammatory activities, supported by experimental data and detailed methodologies to assist researchers in cross-validating these findings.

Comparative Quantitative Data

The following table summarizes the key quantitative data on the neuroprotective and cognitive-enhancing effects of Harpagoside and MCA-Hg.

CompoundAssayCell Line/Animal ModelConcentration/DosageKey FindingsReference
Harpagoside Glutamate-induced neurotoxicityPrimary rat cortical cells10 µMSignificantly attenuated glutamate-induced neurotoxicity.[5]
Passive Avoidance TestScopolamine-induced amnesic mice2 mg/kg, p.o.Significantly ameliorated scopolamine-induced amnesia.[6][7]
Morris Water Maze TestScopolamine-induced amnesic mice2 mg/kg, p.o.Significantly improved impairment of reference memory.[6][7]
8-O-E-p-methoxycinnamoylharpagide (MCA-Hg) Glutamate-induced neurotoxicityPrimary rat cortical cells10 µMSignificantly attenuated glutamate-induced neurotoxicity.[5]
Passive Avoidance TestScopolamine-induced amnesic mice2 mg/kg, p.o.Significantly ameliorated scopolamine-induced amnesia.[6][7]
Morris Water Maze TestScopolamine-induced amnesic mice2 mg/kg, p.o.Significantly improved impairment of reference memory.[6][7]

Detailed Experimental Protocols

Neuroprotective Activity Assay

Objective: To assess the protective effects of iridoid glycosides against glutamate-induced neurotoxicity in primary cortical cell cultures.

Methodology:

  • Primary Cortical Cell Culture: Cerebral cortices are dissected from fetal rats and dissociated into single cells. The cells are then plated on poly-L-lysine-coated plates and cultured in a suitable medium supplemented with fetal bovine serum.

  • Compound Treatment: After a specified number of days in culture, the cells are pre-treated with varying concentrations of the test compounds (e.g., Harpagoside, MCA-Hg) for a designated period.

  • Induction of Neurotoxicity: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate.

  • Assessment of Cell Viability: Cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The absorbance is read at a specific wavelength, and the results are expressed as a percentage of the control (untreated) cells.[5]

Anti-inflammatory Activity Assay (In Vitro)

Objective: To evaluate the effect of Scrophularia buergeriana extract on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with the test extract for 1 hour.

  • Induction of Inflammation: Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

    • mRNA Expression of Pro-inflammatory Cytokines: Total RNA is extracted from the cells, and the mRNA levels of TNF-α, IL-6, and other inflammatory markers are quantified using real-time quantitative PCR (RT-qPCR).

    • Protein Expression: The protein levels of key inflammatory mediators are analyzed by Western blotting.[5]

Signaling Pathway Visualization

The anti-inflammatory effects of compounds from Scrophularia buergeriana have been linked to the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified workflow for investigating this mechanism.

G cluster_0 Cell Culture & Stimulation cluster_1 Analysis of Inflammatory Response cluster_2 Data Interpretation a RAW 264.7 Macrophages b Pre-treatment with Scrophularia Extract a->b c LPS Stimulation b->c d Measurement of NO Production c->d e RT-qPCR for Cytokine mRNA c->e f Western Blot for NF-κB Pathway Proteins c->f g Inhibition of Inflammatory Mediators d->g e->g h Downregulation of NF-κB Activation f->h g->h

Caption: Workflow for investigating the anti-inflammatory effects of Scrophularia buergeriana extract.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_Nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

While direct experimental data on this compound is limited, the available research on other iridoid glycosides from Scrophularia buergeriana, such as Harpagoside and MCA-Hg, provides valuable insights into the potential therapeutic applications of this class of compounds. Both Harpagoside and MCA-Hg have demonstrated significant neuroprotective and cognitive-enhancing effects in preclinical models.[5][6][7] Furthermore, extracts of Scrophularia buergeriana have shown anti-inflammatory properties, likely through the modulation of the NF-κB signaling pathway.[5] This comparative guide offers a foundation for researchers interested in the bioactivity of compounds from Scrophularia buergeriana and highlights the need for further investigation into the specific properties of this compound. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies in this area.

References

Independent Replication of Berberine's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid, has garnered significant attention for its therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases. This guide provides a comparative analysis of independent research studies on the key biological activities of berberine, with a focus on its effects on AMP-activated protein kinase (AMPK) activation, anti-inflammatory pathways, and neuroprotection. The data presented is collated from various independent studies to provide a broader understanding of the reproducibility of berberine's effects across different experimental models.

Data Presentation: Comparative Efficacy of Berberine

The following tables summarize quantitative data from multiple studies, offering a comparative view of berberine's efficacy in different cellular and animal models.

Table 1: Comparative Analysis of Berberine-Induced AMPK Activation

Cell Line/TissueBerberine ConcentrationDuration of TreatmentKey OutcomeReference
HCT116, SW480, LOVO (Colon Cancer Cells)15, 30, 60 µmol/L24 and 48 hoursIncreased phosphorylation of AMPK at Thr172.[1]
3T3-L1 Adipocytes5 µg/mlNot specifiedIncreased AMPK activity.[2][3]
L6 MyotubesNot specified30 minutesIncreased AMPK activity.[2][3]
HUVECs (Endothelial Cells)10 µmol/L2 hoursDose- and time-dependent activation of AMPK.[4]

Table 2: Anti-Inflammatory Effects of Berberine

Experimental ModelBerberine Concentration/DoseKey OutcomeReference
Porcine intestinal epithelial cells (IPEC-J2)75, 150, 250 µg/mlReduced mRNA levels of IL-1β, IL-6, and TNF-α induced by LPS.[5]
Colon cancer cell linesIC50 of 40.79±4.11 μmol/L (72h)Inhibition of cell proliferation.[6]
Various cell typesNot specifiedInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) and enhancement of anti-inflammatory cytokines (IL-10, TGF-β).[7]
Human tonsil cells2.5, 5, 10 μg/mLDose-dependent reduction in IgE production.[8]

Table 3: Neuroprotective Effects of Berberine in Animal Models

| Animal Model | Berberine Dosage | Duration of Treatment | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Alzheimer's disease (AD) animal models | 5–260 mg/kg | 2–16 weeks | Improved learning and memory, reduced Aβ1-42 deposition. |[9] | | Ischemic stroke animal models | 10 mg/kg to 300 mg/kg | Not specified | Significant reductions in infarct volume and improvements in neurological function. |[10] | | AD rodent models | Not specified | Not specified | Significant memory-improving activities. |[11][12] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to facilitate the replication and further investigation of berberine's effects.

In Vitro Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been utilized to study berberine's effects, including human colon cancer cell lines (HCT116, SW480, LOVO)[1], porcine intestinal epithelial cells (IPEC-J2)[5], human umbilical vein endothelial cells (HUVECs)[4], 3T3-L1 adipocytes, and L6 myotubes.[2][3]

  • Berberine Preparation and Dosing: Berberine is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations. Concentrations used in studies range from µmol/L to µg/ml.

  • Treatment Duration: The incubation time with berberine varies depending on the specific assay, ranging from minutes to several days.[2][3][5]

Western Blot Analysis
  • Objective: To determine the expression and phosphorylation status of key proteins in signaling pathways.

  • General Protocol:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, NF-κB p65, IκBα).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of target genes.

  • General Protocol:

    • Total RNA is extracted from cells or tissues.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using specific primers for the genes of interest (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene for normalization.

Animal Studies
  • Models: Animal models are crucial for evaluating the in vivo efficacy of berberine. Commonly used models include those for Alzheimer's disease and ischemic stroke.[9][10]

  • Administration: Berberine is typically administered to animals orally or via injection at varying dosages.

  • Outcome Measures: Behavioral tests (e.g., Morris water maze for memory assessment), histological analysis of tissues, and measurement of biochemical markers are used to assess the effects of berberine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by berberine and a typical experimental workflow for in vitro studies.

cluster_upstream Upstream Stimuli cluster_pathway AMPK Signaling Pathway cluster_downstream Downstream Effects Berberine Berberine Mitochondrial Complex I Mitochondrial Complex I Berberine->Mitochondrial Complex I inhibits AMP/ATP ratio AMP/ATP ratio Mitochondrial Complex I->AMP/ATP ratio increases AMPK AMPK AMP/ATP ratio->AMPK activates Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Anti-inflammatory Effects Anti-inflammatory Effects AMPK->Anti-inflammatory Effects Neuroprotection Neuroprotection AMPK->Neuroprotection

Berberine's activation of the AMPK signaling pathway.

cluster_upstream Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_downstream Inflammatory Response LPS LPS IKK IKK LPS->IKK activates Berberine Berberine Berberine->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription

Berberine's inhibition of the NF-κB signaling pathway.

Cell_Culture Cell Seeding and Culture Berberine_Treatment Berberine Treatment Cell_Culture->Berberine_Treatment Cell_Harvesting Cell Harvesting and Lysis Berberine_Treatment->Cell_Harvesting Protein_Quantification Protein Quantification Cell_Harvesting->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

A typical experimental workflow for in vitro studies.

References

Buergerinin B: Preclinical Efficacy in Neuroprotection and Anti-Inflammation Compared to Standard Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct efficacy data for the iridoid Buergerinin B is not currently available in published literature, extensive preclinical research on extracts of Scrophularia buergeriana, the plant from which it is isolated, and its other major iridoid constituents, provides significant insight into its potential therapeutic applications. This guide offers a comparative overview of the neuroprotective and anti-inflammatory activities of Scrophularia buergeriana extracts and its prominent iridoid, harpagoside, against standard experimental controls.

Overview of Investigated Activities

Extracts of Scrophularia buergeriana and its isolated compounds have demonstrated notable efficacy in preclinical models of neurodegeneration and inflammation. The primary activities investigated include:

  • Neuroprotection: Primarily against glutamate-induced excitotoxicity and amyloid-β-induced neuronal damage, relevant to neurodegenerative conditions like Alzheimer's disease.

  • Anti-inflammation: Inhibition of key inflammatory mediators in cellular and animal models of inflammation.

  • Cognitive Enhancement: Improvement of memory and learning deficits in animal models of amnesia.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Scrophularia buergeriana extracts and its constituents to standard experimental controls.

Table 1: Neuroprotective Efficacy Against Glutamate-Induced Toxicity in SH-SY5Y Cells
Compound/ExtractConcentrationModelKey Efficacy MetricResultStandard Control/Comparator
Scrophularia buergeriana extract (SBE)125-500 µg/mlGlutamate-induced toxicity in SH-SY5Y cellsCell ViabilityDose-dependent increase in cell viability after glutamate exposure[1]Glutamate-only treated cells
Scrophularia buergeriana extract (SBE)Not specifiedGlutamate-induced toxicity in SH-SY5Y cellsAntioxidant and Anti-apoptotic activityInhibition of ROS, increased antioxidant enzymes, and downregulation of apoptotic markers[1]Not Applicable
Table 2: Efficacy in Animal Models of Memory Impairment
Compound/ExtractDosageAnimal ModelKey Efficacy MetricResultStandard Control/Comparator
Scrophularia buergeriana extract (SBE)30 and 100 mg/kg/dayAβ (1-42)-induced memory impairment in micePassive Avoidance Test (Step-through latency)Dose-dependent increase in step-through latency[2]Aβ-injected control group
Scrophularia buergeriana extract (SBE)30 and 100 mg/kg/dayAβ (1-42)-induced memory impairment in miceMorris Water Maze (Escape latency)Dose-dependent decrease in escape latency[3]Aβ-injected control group
Scrophularia buergeriana extract (Brainon®)30 and 100 mg/kg/dayScopolamine-induced memory impairment in micePassive Avoidance Test & Morris Water MazeAmeliorated memory impairment[4]Scopolamine-injected control group
Scrophularia buergeriana extract (Brainon®)30 or 100 mg/kg/dayAging-induced memory impairment in SAMP8 miceY-maze and Passive Avoidance TestsAmeliorated cognitive deficits[5][6]Age-matched control (SAMR1) mice
Table 3: Anti-inflammatory Efficacy
Compound/ExtractConcentration/DosageModelKey Efficacy MetricResultStandard Control/Comparator
Scrophularia buergeriana extract (SBE)20 and 40 mg/kgOvalbumin-induced allergic asthma in miceInflammatory cell infiltration, IL-5, IL-13, IL-17, IgE levelsSuppressed inflammatory markers and airway hyperresponsiveness[7][8]Ovalbumin-challenged, untreated mice
Scrophularia buergeriana extract (SBE)Not specifiedLPS-stimulated RAW264.7 cellsmRNA expression of TNF-α, IL-6, MMP-9Reduced expression of inflammatory mediators[7][8]LPS-stimulated, untreated cells
Fermented S. buergeriana extractNot specifiedLPS-stimulated RAW264.7 cellsNO production, iNOS, IL-1β, IL-6, TNF-α, COX-2 RNA expressionInhibited NO production and decreased expression of inflammatory genes[9]Unfermented extract and LPS-stimulated, untreated cells

Experimental Protocols

Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Induction of Toxicity: Cytotoxicity is induced by exposing the cells to glutamate (e.g., 100 mM) for a specified period (e.g., 3 hours)[1].

  • Treatment: Cells are pre-treated with varying concentrations of Scrophularia buergeriana extract for 1 hour before glutamate exposure[1].

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using assays such as the MTT assay to quantify the percentage of viable cells compared to control groups[1].

    • Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., SOD, GPx)[1].

    • Apoptotic Markers: Analysis of the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting[1].

In Vivo Model of Amyloid-β-Induced Memory Impairment
  • Animal Model: Male C57BL/6N mice are typically used.

  • Induction of Memory Impairment: Aβ (1-42) peptide is aggregated and injected intracerebroventricularly into the mice brains[2].

  • Drug Administration: Scrophularia buergeriana extract is administered orally for a specified period (e.g., 28 days) at different doses[2].

  • Behavioral Tests:

    • Passive Avoidance Test: Assesses learning and memory by measuring the latency of a mouse to enter a dark compartment where it previously received a mild foot shock[2].

    • Morris Water Maze: Evaluates spatial learning and memory by measuring the time it takes for a mouse to find a hidden platform in a pool of water[3].

  • Biochemical Analysis: Hippocampal tissues are analyzed for levels of Aβ, tau phosphorylation, and markers of oxidative stress and apoptosis[2].

In Vitro Model of Inflammation in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in standard conditions.

  • Induction of Inflammation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS)[8].

  • Treatment: Cells are pre-treated with Scrophularia buergeriana extract before LPS stimulation[8].

  • Assessment of Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant.

    • Cytokine Expression: The mRNA and protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using real-time PCR and ELISA, respectively[8].

    • Signaling Pathway Analysis: The phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB) is assessed by Western blotting[8].

Mandatory Visualization

G Experimental Workflow: In Vivo Alzheimer's Disease Model cluster_setup Model Preparation cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment animal_model C57BL/6N Mice abeta_prep Aβ (1-42) Aggregation icv_injection Intracerebroventricular Injection of Aβ abeta_prep->icv_injection sbe_admin Oral Administration of Scrophularia buergeriana Extract icv_injection->sbe_admin behavioral_tests Behavioral Tests (Passive Avoidance, Morris Water Maze) sbe_admin->behavioral_tests biochemical_analysis Biochemical Analysis (Hippocampal Tissue) behavioral_tests->biochemical_analysis

Caption: Workflow for evaluating the efficacy of Scrophularia buergeriana extract in a mouse model of Alzheimer's disease.

G Proposed Neuroprotective Signaling Pathway of Scrophularia buergeriana Extract cluster_upstream Upstream Effects cluster_downstream Downstream Consequences cluster_signaling Signaling Pathways SBE Scrophularia buergeriana Extract ROS Reduced Reactive Oxygen Species (ROS) SBE->ROS Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GPx) SBE->Antioxidant_Enzymes CREB_BDNF Activation of CREB-BDNF Pathway SBE->CREB_BDNF Apoptosis Inhibition of Apoptosis ROS->Apoptosis inhibits Antioxidant_Enzymes->Apoptosis inhibits Bax Bax (Pro-apoptotic) Apoptosis->Bax Caspase Cleaved Caspase-9 Apoptosis->Caspase Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis inhibits CREB_BDNF->Apoptosis inhibits

Caption: Proposed signaling pathways for the neuroprotective effects of Scrophularia buergeriana extract.

References

A Comparative Analysis of Buergerinin B-Containing Scrophularia buergeriana Extract and Berberine: Cytotoxicity and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of extracts from Scrophularia buergeriana, a plant containing Buergerinin B, and the well-characterized isoquinoline alkaloid, Berberine. Due to the limited availability of specific structure-activity relationship (SAR) studies for this compound, this guide focuses on comparing the reported cytotoxic and anti-inflammatory effects of S. buergeriana extracts with the extensive data available for Berberine and its analogs.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of Scrophularia buergeriana extracts and Berberine derivatives.

Table 1: Cytotoxicity Data (IC50 values)
Compound/ExtractCell LineAssayIC50 (µM)Reference
Berberine HT29 (Colon Cancer)MTT52.37 ± 3.45[1]
Tca8113 (Oral Squamous Carcinoma)MTT218.52 ± 18.71[1]
CNE2 (Nasopharyngeal Carcinoma)MTT249.18 ± 18.14[1]
MCF-7 (Breast Cancer)MTT272.15 ± 11.06[1]
Hela (Cervical Carcinoma)MTT245.18 ± 17.33[1]
MDA-MB-468 (Triple-Negative Breast Cancer)N/A0.48[2]
HCC70 (Triple-Negative Breast Cancer)N/A0.19[2]
BT-20 (Triple-Negative Breast Cancer)N/A0.23[2]
13-n-octyl-palmatine (Berberine analog) SMMC7721 (Hepatocellular Carcinoma)MTT0.02 ± 0.01[3][4]
9-O-dodecyl-berberine (Berberine analog) HepG2 (Hepatocellular Carcinoma)MTT (with photo-irradiation)0.32 ± 0.08[5]
13-dodecyl-berberine (Berberine analog) HepG2 (Hepatocellular Carcinoma)MTT (with photo-irradiation)0.77 ± 0.18[5]
13-O-dodecyl-berberine (Berberine analog) HepG2 (Hepatocellular Carcinoma)MTT (with photo-irradiation)0.83 ± 0.30[5]
Scrophularia buergeriana extract SH-SY5Y (Neuroblastoma)N/A (Neuroprotective against glutamate toxicity)Not cytotoxic at effective concentrations[6][7]
Table 2: Anti-inflammatory Activity Data
Compound/ExtractModelKey Markers InhibitedActivity/DosageReference
Berberine Oral cancer cell lines (OC2, KB)PGE2 productionDose-dependent reduction (1-100 µM)[8]
LPS-stimulated RAW264.7 macrophagesNO productionIC50 of 11.64 µM and 9.32 µM for derivatives[9]
Carrageenan-induced rat air pouchExudate and PGE2 productionInhibition observed with pretreatment[8]
Various in vitro and in vivo modelsTNF-α, IL-6, IL-1β, COX-2, iNOSGeneral inhibitory effects[10][11][12]
Scrophularia buergeriana extract OVA-induced asthmatic miceIL-5, IL-13, IL-17, IgEEffective at 20 and 40 mg/kg[13][14]
LPS-stimulated RAW264.7 cellsTNF-α, IL-6, MMP-9 mRNAReduction in expression[13][14]
Dinitrofluorobenzene-induced contact hypersensitivity in miceEar swellingEffective topical treatment[15]
RBL-2H3 mast cellsHistamine release, TNF-α, IL-4Marked inhibition[15]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Berberine or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[1]

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., S. buergeriana extract or Berberine) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes. A purple-colored azo compound will form in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.[9]

Signaling Pathways and Mechanisms of Action

Scrophularia buergeriana Extract: Neuroprotective and Anti-inflammatory Pathways

Extracts from Scrophularia buergeriana have demonstrated neuroprotective effects, particularly against glutamate-induced toxicity, by modulating oxidative stress and apoptosis. The anti-inflammatory actions are primarily linked to the inhibition of the NF-κB pathway.[6][7][13][14]

Scrophularia_Pathway cluster_0 Glutamate-Induced Excitotoxicity cluster_1 S. buergeriana Extract Intervention cluster_2 Anti-inflammatory Pathway Glutamate Glutamate ROS ROS Production Glutamate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis SBE Scrophularia buergeriana Extract SOD_GPx Upregulation of SOD & GPx-1 SBE->SOD_GPx Antioxidant Effect Bcl2 Increased Bcl-2 SBE->Bcl2 Bax Decreased Bax SBE->Bax Caspase3 Decreased Cleaved Caspase-3 SBE->Caspase3 NFkB NF-κB Activation SBE->NFkB Inhibition SOD_GPx->ROS Scavenges Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis LPS LPS LPS->NFkB Inflammatory_Cytokines TNF-α, IL-6, etc. NFkB->Inflammatory_Cytokines

Caption: Neuroprotective and anti-inflammatory pathways of S. buergeriana extract.

Berberine: Anti-inflammatory and Pro-apoptotic Pathways

Berberine exerts its anti-inflammatory effects through multiple pathways, including the inhibition of NF-κB and MAPK signaling. Its cytotoxic effects in cancer cells are often mediated by the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[8][9][10]

Berberine_Pathway cluster_0 Anti-inflammatory Mechanisms cluster_1 Apoptotic Mechanism in Cancer Cells Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB_B NF-κB Pathway Inflammatory_Stimuli->NFkB_B COX2_iNOS COX-2, iNOS, etc. MAPK->COX2_iNOS NFkB_B->COX2_iNOS Bax_B Upregulation of Bax Mitochondria Mitochondrial Dysfunction Bax_B->Mitochondria Bcl2_B Downregulation of Bcl-2 Bcl2_B->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis_B Apoptosis Caspases->Apoptosis_B Berberine Berberine Berberine->MAPK Inhibition Berberine->NFkB_B Inhibition Berberine->Bax_B Berberine->Bcl2_B

Caption: Key anti-inflammatory and pro-apoptotic pathways modulated by Berberine.

References

Meta-analysis of Buergerinin B: A Review of Limited Literature and a Look into its Botanical Source

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological activities of Buergerinin B. This compound, identified in Scrophularia buergeriana, remains largely uncharacterized in terms of its pharmacological effects. While its chemical structure is documented, a meta-analysis and comparative guide to its performance against other alternatives is not feasible due to the current absence of published experimental data on its bioactivity.

This guide will instead provide an overview of the known information on this compound and delve into the documented biological activities of its source, the plant Scrophularia buergeriana. This may offer researchers, scientists, and drug development professionals a starting point for potential future investigations into this compound.

This compound: An Unexplored Molecule

This compound is a known chemical entity, with its structure and basic properties cataloged in chemical databases such as PubChem.[1] It is reported to be a constituent of Scrophularia buergeriana, a plant used in traditional medicine.[1] However, extensive searches of scientific databases yield no peer-reviewed articles detailing in vitro or in vivo studies on the biological effects of isolated this compound. Consequently, there is no quantitative data to present in tabular form, no experimental protocols to detail, and no signaling pathways to visualize.

Scrophularia buergeriana: A Source of Bioactive Compounds

While this compound itself is not studied, its botanical source, Scrophularia buergeriana, has been the subject of various pharmacological investigations. The plant is known to contain a variety of compounds, primarily iridoids and phenylpropanoids, which have been associated with several biological activities.[2][3][4][5][6]

Documented Activities of Scrophularia buergeriana Extracts and Constituents:
  • Anti-inflammatory and Antioxidant Properties: Extracts from Scrophularia buergeriana have demonstrated anti-inflammatory and antioxidant effects.[7][8] These activities are often attributed to the presence of iridoid glycosides and other phenolic compounds.[2][5][6]

  • Neuroprotective Effects: Studies have indicated that extracts and major compounds from Scrophularia buergeriana possess neuroprotective properties.[8][9]

  • Estrogen-like Activity: One study has reported that root extracts of Scrophularia buergeriana exhibit estrogen-like activity in MCF-7 cells, suggesting potential applications in relation to menopausal health.[7]

The diverse biological activities of the Scrophularia genus suggest that its constituent compounds, including the yet-to-be-studied this compound, could hold therapeutic potential.[2][3][4][5][6]

Potential Alternatives: A Look at Berberine

Given the lack of data on this compound, a direct comparison with alternatives is impossible. However, for researchers interested in natural compounds with a broad range of biological activities, Berberine serves as a well-documented example. Berberine is an isoquinoline alkaloid with extensive research supporting its anti-inflammatory, antioxidant, and anticancer properties.[10][11][12][13][14][15][16][17][18]

Key Biological Activities of Berberine:
  • Anti-inflammatory Effects: Berberine has been shown to suppress inflammatory responses by inhibiting various signaling pathways, such as the NF-κB and MAPK pathways, and reducing the production of pro-inflammatory cytokines.[13][14][17][19]

  • Antioxidant Activity: It exhibits antioxidant properties by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals.[13][18]

  • Anticancer Properties: Extensive research has demonstrated Berberine's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types.[10][11][12][15][16]

Below is a diagram illustrating a simplified overview of some of the signaling pathways modulated by Berberine.

Berberine_Signaling_Pathways Berberine Berberine NFkB NF-κB Pathway Berberine->NFkB Inhibits MAPK MAPK Pathway Berberine->MAPK Inhibits PI3K_AKT PI3K/Akt Pathway Berberine->PI3K_AKT Modulates Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation Promotes

References

Head-to-Head Comparison: Scrophularia buergeriana Extract and Berberine in Cancer Cell Apoptosis and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. This guide provides a head-to-head comparison of the biological activities of Scrophularia buergeriana extract, a traditional medicine containing iridoid compounds like Buergerinin B, and Berberine, a well-characterized isoquinoline alkaloid. While data on the isolated compound this compound is limited, extracts from its source plant have demonstrated pro-apoptotic effects. This comparison focuses on the cytotoxic and apoptotic effects of S. buergeriana extract and Berberine, supported by experimental data from peer-reviewed studies. Berberine is selected as a key comparator due to its extensive documentation as a pro-apoptotic agent that notably acts via inhibition of the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Berberine has been shown to exert its anticancer effects by directly and indirectly inhibiting key components of this pathway, leading to reduced cell proliferation and the induction of apoptosis.[1][2][3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Survival mTOR->Proliferation Berberine Berberine Berberine->PI3K Inhibits Berberine->Akt Inhibits Berberine->mTOR Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR pathway showing inhibition points by Berberine.

Experimental Workflow

The evaluation of natural compounds for anticancer activity typically follows a standardized workflow. This involves initial cytotoxicity screening to determine effective concentrations, followed by mechanistic studies to understand how the compound induces cell death, such as apoptosis.

Experimental_Workflow cluster_assays Data Collection Start Cancer Cell Culture Treatment Treat with Compound (e.g., Berberine or S. buergeriana extract) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Cytotoxicity Assay (MTT) Incubation->MTT WB Protein Analysis (Western Blot) Incubation->WB FACS Apoptosis Assay (Flow Cytometry) Incubation->FACS Analysis Data Analysis & Conclusion MTT->Analysis WB->Analysis FACS->Analysis

Caption: General workflow for evaluating the anticancer effects of natural compounds.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Berberine and Scrophularia Species

This table summarizes the cytotoxic effects, primarily represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of Berberine and various Scrophularia extracts on different human cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 Value (µM)Duration (h)Citation
Berberine HT29Colon Cancer52.3748[4]
Tca8113Oral Squamous Carcinoma218.5248[4]
CNE2Nasopharyngeal Carcinoma249.1848[4]
HelaCervical Carcinoma245.1848[4]
MCF-7Breast Cancer272.1548[4]
T47DBreast Cancer2548[5]
SNU-5Gastric Carcinoma48Not Specified[6]
DBTRGGlioblastoma~3.36 (1 µg/mL)48[7][8]
HCC70Triple-Negative Breast0.19Not Specified[9]
MDA-MB-468Triple-Negative Breast0.48Not Specified[9]
S. buergeriana Extract SH-SY5YNeuroblastomaProtective Effect1-3[10]
S. variegata Extract MCF-7Breast CancerSignificant Inhibition24-72[11]
S. umbrosa Extract MCF-7Breast CancerSignificant InhibitionNot Specified[12]

Note: Data for Scrophularia extracts often report significant inhibition rather than specific IC50 values. The extract from S. buergeriana showed a protective, anti-apoptotic effect in a neuroblastoma cell line stressed with glutamate, which contrasts with the cytotoxic effects seen with other Scrophularia species in other cancer cell lines.[10][11][12]

Table 2: Modulation of Apoptosis-Related Proteins

This table outlines the observed effects of S. buergeriana extract and Berberine on key proteins that regulate the apoptotic cascade.

Compound/ExtractCell LinePro-Apoptotic Proteins (Upregulation)Anti-Apoptotic Proteins (Downregulation)Caspase ActivationCitation
S. buergeriana Extract SH-SY5YBax, Cleaved Caspase-3, Cleaved PARPBcl-2Yes (Caspase-3)[10][13]
Berberine MultipleBaxBcl-2Yes (Caspase-3, -9)[4][6]
SW480 (Colon)Bax, Cleaved Caspase-9, -3, PARPBcl-2Yes (Caspase-3, -9)[2]
SNU-5 (Gastric)BaxBcl-2Yes (Caspase-3, -9)[6]
SCC-4 (Tongue)Bax, Bad, BakBcl-2, Bcl-xLYes (Caspase-3, -8, -9)[14]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Berberine or S. buergeriana extract) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt and apoptosis pathways.[2][4]

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, Cleaved Caspase-3, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available evidence indicates that both Scrophularia buergeriana extract and Berberine possess pro-apoptotic capabilities in cancer cells. Berberine stands out as a well-documented compound with demonstrated cytotoxic effects across a wide array of cancer cell lines.[4][5][9] Its mechanism of action is clearly linked to the inhibition of the pro-survival PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][2][15]

While extracts from the Scrophularia genus also induce apoptosis, the specific bioactive constituents responsible, such as this compound, and their precise molecular mechanisms require further investigation.[10][11][16] Studies on S. buergeriana extract have shown modulation of key apoptotic proteins like Bax and Bcl-2, suggesting a potential role in cancer therapy, although its effects may be cell-type specific.[10][16] For drug development professionals, Berberine represents a more characterized lead compound with a defined target pathway, while the compounds within Scrophularia buergeriana warrant further isolation and mechanistic studies to unlock their full therapeutic potential.

References

Correlating In Vitro and In Vivo Results for Buergerinin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for publicly available data on "Buergerinin B" did not yield specific in vitro or in vivo studies. This suggests that "this compound" may be a novel compound with limited research, a proprietary molecule not yet detailed in public literature, or potentially a misnomer for a different therapeutic agent.

For researchers, scientists, and drug development professionals, the correlation between in vitro and in vivo results is a critical step in the preclinical development of any new chemical entity. This guide outlines the standard methodologies and data presentation that would be essential for evaluating a compound like this compound, should data become available.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison between in vitro efficacy and in vivo outcomes, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetEndpointResult (e.g., IC50, EC50, Ki)Replicates (n)Standard Deviation
Cytotoxicitye.g., HEK293CC50
Target Engagemente.g., Specific Enzyme/ReceptorKi
Functional Assaye.g., Reporter Gene AssayEC50
Anti-proliferativee.g., Cancer Cell LineGI50

Table 2: In Vivo Efficacy of this compound in a Disease Model

Animal ModelDosing RegimenRoute of AdministrationPrimary Efficacy EndpointResult (e.g., % Tumor Growth Inhibition)n per Groupp-value
e.g., Xenograft Mouse Modele.g., 10 mg/kg, QDe.g., Oral (PO)e.g., Tumor Volume
e.g., 30 mg/kg, QDe.g., Oral (PO)e.g., Tumor Volume
Vehicle Controle.g., Oral (PO)e.g., Tumor Volume

Table 3: Pharmacokinetic Profile of this compound

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
e.g., Mouse10IV
30PO

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of findings.

In Vitro Assay Protocol (Example: Cell Viability Assay)

  • Cell Culture: The selected cell line (e.g., MCF-7) is cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to each well, and luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression curve fit.

In Vivo Study Protocol (Example: Xenograft Tumor Model)

  • Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are housed in a pathogen-free facility. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1 x 10^6 cancer cells (e.g., HCT116) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Dosing: this compound is administered daily via the specified route (e.g., oral gavage) at the predetermined doses. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using an appropriate test (e.g., ANOVA).

Visualization of Key Processes

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental designs.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation invitro_target Molecular Target invitro_cell Cell-Based Assay invitro_target->invitro_cell Compound Application invitro_result IC50 / EC50 Determination invitro_cell->invitro_result Functional Readout dosing This compound Dosing invitro_result->dosing Dose Selection animal_model Disease Model (e.g., Xenograft) animal_model->dosing invivo_result Efficacy Measurement (% TGI) dosing->invivo_result final_analysis In Vitro-In Vivo Correlation (IVIVC) invivo_result->final_analysis Correlation Analysis

Caption: Workflow for correlating in vitro activity with in vivo efficacy.

Should research on this compound become publicly available, this framework can be utilized to effectively organize and present the data for a comprehensive scientific comparison. The absence of current data highlights a potential opportunity for novel research in this area.

Safety Operating Guide

Navigating the Disposal of Buergerinin B: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised to adhere to the following procedural steps, which are aligned with standard laboratory safety protocols. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

General Procedures for Chemical Waste Disposal

The proper disposal of chemical waste is a critical aspect of laboratory operations. The following steps outline a general workflow for managing chemical waste, including compounds like Buergerinin B, for which specific disposal information is not available.

  • Waste Identification and Segregation:

    • All waste materials should be treated as hazardous unless confirmed otherwise.

    • Segregate chemical waste based on its properties (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents). Do not mix incompatible waste streams.[1][2]

    • Solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, properly labeled hazardous waste container.[3]

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and sealable container.[1][3]

  • Container Management and Labeling:

    • Use appropriate, chemically resistant containers for waste collection.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

    • Keep containers closed when not in use.[3]

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA).[2]

    • Ensure the storage area is well-ventilated.[4]

    • Store away from incompatible materials.[5][6]

  • Disposal Request:

    • When the waste container is nearly full (typically around 75-80%), or on a regular schedule, arrange for pickup by your institution's EHS department.[3][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is a prerequisite for its safe handling and disposal. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C9H14O5[8]
Molecular Weight 202.20 g/mol [8]
Appearance Powder[9]
Storage Temperature 2-8°C (Refrigerator)[9]
XLogP3 -1.6[8]
Hydrogen Bond Donor Count 3[10]
Hydrogen Bond Acceptor Count 5[10]

General Chemical Disposal Workflow

The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety A Waste Generation (e.g., this compound contaminated materials) B Segregate Waste (Solid vs. Liquid, etc.) A->B Properly Characterize C Label Container ('Hazardous Waste', Chemical Name) B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup D->E Container Full F EHS Collection E->F G Final Disposal (Incineration, Landfill, etc.) F->G

General workflow for laboratory chemical waste disposal.

Disclaimer: The information provided is based on general laboratory safety principles. Always prioritize your institution's specific guidelines and consult with your EHS department for definitive procedures regarding the disposal of any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Buergerinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Buergerinin B. All personnel must review and adhere to these procedures to ensure a safe laboratory environment.

As a novel compound, this compound lacks a comprehensive and publicly available Safety Data Sheet (SDS). Therefore, it must be handled with the utmost caution, assuming it is a hazardous substance. This guide is based on best practices for managing new or uncharacterized chemical entities and general knowledge of the iridoid glycoside class to which this compound belongs.

Personal Protective Equipment (PPE) at a Glance

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory activities.

ActivityRequired PPE
Low-Concentration Solutions (<1 mg/mL) Handling - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1-compliant safety glasses with side shields
High-Concentration Solutions (>1 mg/mL) or Powder Handling - Disposable lab coat or gown- Chemical-resistant nitrile or neoprene gloves (double-gloving mandatory)- Chemical splash goggles or a full-face shield- N95 respirator or higher for handling powders
Spill Cleanup - Chemical-resistant coveralls or suit- Heavy-duty, chemical-resistant gloves- Chemical splash goggles and a full-face shield- Appropriate respiratory protection (consult with safety officer)

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and contamination risk. The following diagram outlines the key stages of handling this compound within the laboratory.

operational_workflow receiving Receiving and Inventory storage Secure Storage receiving->storage Inspect and log preparation Solution Preparation (in fume hood) storage->preparation Transport in secondary containment experiment Experimental Use preparation->experiment Clearly label all solutions decontamination Decontamination of Equipment experiment->decontamination Immediately after use waste_collection Waste Segregation and Collection experiment->waste_collection decontamination->waste_collection disposal Disposal waste_collection->disposal Follow institutional guidelines

Caption: Operational workflow for handling this compound.
Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in the chemical inventory.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[1] The container should be clearly labeled as "this compound - Hazard Unknown - Handle with Caution."[1]

  • If the compound is light-sensitive, store it in a light-blocking secondary container.[1]

2. Solution Preparation (to be performed in a certified chemical fume hood):

  • Don the appropriate PPE for handling high concentrations or powders.

  • Use a plastic-backed absorbent pad to line the work surface.

  • Carefully weigh the required amount of this compound. Avoid creating dust.

  • Slowly add the solvent to the compound to prevent splashing.

  • Ensure all containers are tightly sealed and clearly labeled with the compound name, concentration, solvent, date, and "Hazard Unknown."

3. Experimental Use:

  • Transport all solutions in a labeled, sealed, and non-breakable secondary container.

  • When handling, always wear the minimum required PPE for low-concentration solutions.

  • Conduct all procedures that may generate aerosols or involve heating in a chemical fume hood.

Emergency Response: Spills and Exposure

Immediate and correct response to an incident is critical.

Spill Protocol

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert ppe Don Appropriate Spill Response PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean the Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose

Caption: Spill response workflow for this compound.
  • Small Spills (liquid < 50 mL):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Work from the outside of the spill inward.

    • Place the contaminated absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Large Spills (liquid > 50 mL or any amount of powder):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety officer immediately.

    • Prevent others from entering the area.

    • Follow the guidance of the emergency response team.

Exposure Procedures
Exposure TypeImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]- Remove contaminated clothing.- Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]- Remove contact lenses if present and easy to do so.- Seek immediate medical attention.
Inhalation - Move to fresh air immediately.[1]- If breathing is difficult, administer oxygen.- Seek immediate medical attention.
Ingestion - Do not induce vomiting. - Rinse mouth with water.- Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste:

    • Contaminated PPE (gloves, lab coats, etc.), absorbent materials, and empty vials.

    • Place in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Unused solutions and contaminated solvents.

    • Collect in a designated, clearly labeled, leak-proof, and chemically resistant hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Contaminated needles, syringes, and Pasteur pipettes.

    • Place in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Complete a hazardous waste pickup request form as per institutional guidelines.

  • Store the waste in a designated satellite accumulation area until it is collected by the environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.